Cbz-L-Trp-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYFYYVVAXRMKB-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225332 | |
| Record name | Benzyloxycarbonyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7432-21-5 | |
| Record name | Benzyloxycarbonyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyloxycarbonyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyloxycarbonyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biochemical Applications of Cbz-L-Trp-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH) is a protected form of the essential amino acid L-tryptophan. The attachment of the carbobenzyloxy (Cbz or Z) group to the alpha-amino group makes this compound a crucial building block in synthetic organic chemistry, particularly within the realm of biochemistry and drug discovery.[1][] Its utility stems from the stability of the Cbz protecting group under various reaction conditions and its facile removal by catalytic hydrogenation, which allows for the selective formation of peptide bonds.[3] This guide provides an in-depth overview of the primary applications of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Applications in Biochemistry
The principal applications of this compound in biochemistry are twofold:
-
Peptide Synthesis: As an N-protected amino acid, this compound is a fundamental component in the stepwise synthesis of peptides.[1][4] The Cbz group prevents the amino group of tryptophan from participating in unwanted side reactions during the coupling of the carboxylic acid group to the amino group of another amino acid.[3] This directed synthesis is essential for creating peptides with specific sequences and functions for research, therapeutic, and diagnostic purposes. This compound is particularly relevant in solution-phase peptide synthesis and has been a cornerstone since the early days of peptide chemistry.[4][5]
-
Enzyme Inhibition: this compound has been identified as a competitive inhibitor of certain enzymes, most notably stromelysin-1 (Matrix Metalloproteinase-3 or MMP-3).[6] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1] Their dysregulation is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases, making them attractive targets for drug development. The inhibitory activity of this compound and its derivatives provides a scaffold for the design of more potent and selective MMP inhibitors.
Quantitative Data
The following tables summarize the key quantitative data related to the inhibitory activity of this compound and related compounds against human stromelysin catalytic domain (SCD).
| Compound | IC50 (µM) | Ki (µM) |
| This compound | 2.5 | 2.1 |
| Boc-L-Trp-OH | 10 | 8 |
| Cbz-D-Trp-OH | 86 | 71 |
| Cbz-L-Trp-NH2 | Inactive | - |
| Cbz-L-Trp-OSu | 13 | 11 |
| Cbz-L-Tyr-OH | 24 | 20 |
| Cbz-L-Phe-OH | 40 | 33 |
Table 1: Inhibitory activity of this compound and related compounds against human stromelysin catalytic domain (SCD). Data sourced from Ye et al., 1994.[6]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a general procedure for the incorporation of a this compound residue into a peptide chain using a manual solid-phase synthesis approach based on the Boc/Bzl strategy.
Materials:
-
This compound
-
Boc-protected amino acid resin (e.g., Boc-Gly-Merrifield resin)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Boc-protected amino acid resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain the deprotection solution and wash the resin with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.
-
Drain the neutralization solution and wash the resin with DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DCC (3 equivalents) to the solution and pre-activate for 10 minutes at 0°C.
-
Add the activated this compound solution to the deprotected and neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, thoroughly wash the peptide-resin with DCM and dry under vacuum.
-
In a specialized HF cleavage apparatus, add the dried peptide-resin and a scavenger mixture.
-
Carefully distill anhydrous HF into the reaction vessel at low temperature.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Stromelysin-1 (MMP-3) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against stromelysin-1.
Materials:
-
Recombinant human stromelysin-1 (MMP-3), activated
-
This compound (or other test inhibitors)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic MMP substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the activated stromelysin-1 enzyme in assay buffer to the desired working concentration.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the following:
-
Assay Buffer
-
Serial dilutions of this compound (or DMSO for control wells).
-
A solution of the activated stromelysin-1 enzyme.
-
-
Include wells with substrate and buffer only (no enzyme) as a blank.
-
Include wells with enzyme and buffer (no inhibitor) as a positive control.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
The Ki value can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Role of this compound Analogs in a Drug Discovery Workflow for MMP Inhibitors.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stromelysin-1 (MMP-3) and stromelysin-2 (MMP-10) expression in developing human bone: potential roles in skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A one-step sandwich enzyme immunoassay for human matrix metalloproteinase 3 (stromelysin-1) using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Cbz-L-tryptophan in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Carbobenzyloxy-L-tryptophan (Cbz-L-tryptophan), a key intermediate in peptide synthesis and various pharmaceutical applications. Understanding the solubility of this compound in different organic solvents is crucial for its purification, reaction chemistry, and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of Cbz-L-tryptophan has been experimentally determined in a range of organic solvents at various temperatures. A study published in the Journal of Chemical & Engineering Data provides extensive data on its solubility in 12 monosolvent systems. The data reveals that the solubility of Cbz-L-tryptophan generally increases with a rise in absolute temperature across all tested solvents.[1][2] Among the solvents evaluated, acetone exhibited the highest solvating power, while water showed the lowest.[1]
The mole fraction solubility of Cbz-L-tryptophan in these solvents at temperatures ranging from 283.15 K to 323.15 K is summarized in the table below.
Table 1: Mole Fraction Solubility (x) of Cbz-L-tryptophan in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Water (10⁵x) | Isopropanol (10³x) | Ethanol (10³x) | n-Propanol (10³x) | Isobutanol (10²x) | n-Butanol (10²x) | Acetonitrile (10³x) | n-Pentanol (10²x) | 2-Butanone (10¹x) | Acetone (10¹x) | Methyl Acetate (10²x) | Ethyl Acetate (10²x) |
| 283.15 | 1.15 | 6.55 | 11.20 | 5.89 | 1.01 | 0.89 | 12.30 | 0.73 | 1.11 | 1.45 | 2.51 | 1.55 |
| 288.15 | 1.36 | 7.94 | 13.50 | 7.15 | 1.20 | 1.06 | 14.80 | 0.86 | 1.28 | 1.66 | 2.95 | 1.83 |
| 293.15 | 1.61 | 9.58 | 16.20 | 8.62 | 1.42 | 1.26 | 17.70 | 1.02 | 1.48 | 1.90 | 3.47 | 2.16 |
| 298.15 | 1.90 | 11.50 | 19.40 | 10.30 | 1.68 | 1.49 | 21.10 | 1.20 | 1.71 | 2.17 | 4.08 | 2.55 |
| 303.15 | 2.25 | 13.80 | 23.10 | 12.40 | 1.98 | 1.76 | 25.10 | 1.41 | 1.97 | 2.48 | 4.79 | 3.01 |
| 308.15 | 2.67 | 16.50 | 27.50 | 14.80 | 2.33 | 2.08 | 29.80 | 1.65 | 2.26 | 2.83 | 5.63 | 3.55 |
| 313.15 | 3.17 | 19.70 | 32.70 | 17.60 | 2.74 | 2.45 | 35.30 | 1.94 | 2.59 | 3.22 | 6.61 | 4.18 |
| 318.15 | 3.77 | 23.50 | 38.90 | 20.90 | 3.22 | 2.88 | 41.70 | 2.27 | 2.97 | 3.67 | 7.76 | 4.92 |
| 323.15 | 4.49 | 28.00 | 46.20 | 24.80 | 3.78 | 3.39 | 49.20 | 2.65 | 3.39 | 4.17 | 9.10 | 5.79 |
Data sourced from the Journal of Chemical & Engineering Data.[1]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of Cbz-L-tryptophan in organic solvents using the static gravimetric method, as described in the cited literature.[1]
2.1. Materials and Equipment
-
Cbz-L-tryptophan (purity > 98%)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel
-
Magnetic stirrer
-
Thermostatic bath with temperature control (±0.1 K)
-
Analytical balance (±0.0001 g)
-
Drying oven
-
Syringe with a 0.45 μm filter
-
Powder X-ray diffractometer (PXRD)
2.2. Experimental Procedure
-
Sample Preparation: Add an excess amount of Cbz-L-tryptophan solid to a known mass of the selected organic solvent in the jacketed glass vessel.
-
Equilibration: Place the vessel in the thermostatic bath set to the desired temperature. Stir the suspension continuously using a magnetic stirrer for at least 24 hours to ensure solid-liquid equilibrium is reached.
-
Phase Separation: After equilibration, stop the stirring and allow the suspension to settle for at least 8 hours to ensure complete phase separation.
-
Sample Withdrawal: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe fitted with a 0.45 μm filter to prevent any solid particles from being transferred.
-
Gravimetric Analysis: Immediately weigh the withdrawn sample (saturated solution).
-
Drying: Place the weighed sample in a drying oven at an appropriate temperature (e.g., 313.15 K) until a constant weight is achieved, ensuring all the solvent has evaporated.
-
Mass Determination: Weigh the dried solid residue of Cbz-L-tryptophan.
-
Solubility Calculation: Calculate the mole fraction solubility (x₁) of Cbz-L-tryptophan using the following equation: x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] Where:
-
m₁ is the mass of the dissolved Cbz-L-tryptophan (the dried solid residue).
-
M₁ is the molar mass of Cbz-L-tryptophan.
-
m₂ is the mass of the solvent (calculated as the initial mass of the saturated solution minus the mass of the dried solid residue).
-
M₂ is the molar mass of the solvent.
-
-
Solid Phase Characterization: Analyze the solid phase before and after the solubility measurements using Powder X-ray Diffraction (PXRD) to confirm that no change in the crystal form of Cbz-L-tryptophan occurred during the experiment.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of Cbz-L-tryptophan.
Caption: Workflow for the static gravimetric solubility determination of Cbz-L-tryptophan.
This guide provides essential data and methodologies for professionals working with Cbz-L-tryptophan, facilitating informed decisions in process development, formulation, and chemical synthesis. The provided solubility data serves as a critical reference for solvent selection and optimization of experimental conditions.
References
The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of peptide synthesis. Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely used Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1] Despite the later development of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable tool in the synthetic chemist's arsenal due to its unique properties and stability.[1] This in-depth technical guide provides a comprehensive overview of the Cbz protecting group, from its mechanism of action to detailed experimental protocols and data-driven insights.
Core Function and Mechanism
The primary function of the Cbz group is to temporarily block the nucleophilic α-amino group of an amino acid. This prevents it from participating in unwanted side reactions during peptide bond formation.[1] This is achieved by converting the amine into a significantly less nucleophilic carbamate.[2][3] The Cbz group is known for its stability under a variety of reaction conditions, yet it can be removed under specific and relatively mild conditions, a key feature for its utility in multi-step synthesis.[1]
Introduction of the Cbz Group (N-protection)
The most common method for introducing the Cbz group is through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[4] The reaction, a type of Schotten-Baumann reaction, involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[2] The base neutralizes the liberated hydrochloric acid.[2]
Stability of the Cbz Protecting Group
A key advantage of the Cbz group is its stability under various conditions, which allows for the selective deprotection of other protecting groups. This orthogonality is crucial in complex synthetic strategies.[2][5]
| Condition | Stability of Cbz Group |
| Strong Acids | Labile (e.g., HBr in acetic acid, HF).[6][7] |
| Weak Acids | Generally stable, but can be cleaved with prolonged exposure.[6] |
| Bases | Generally stable under conditions used for Fmoc deprotection (e.g., piperidine).[5][6] |
| Catalytic Hydrogenolysis | Labile (standard deprotection method).[3] |
| Nucleophiles | Generally stable. |
Removal of the Cbz Group (Deprotection)
The selective removal of the Cbz group is a critical step in peptide synthesis.[1] Several methods are available, with catalytic hydrogenolysis being the most common and mildest.[1]
1. Catalytic Hydrogenolysis: This method involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[3][8] The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[1] Transfer hydrogenation, using hydrogen donors like ammonium formate, can also be employed.
2. Acidolysis: Strong acidic conditions, such as 33% hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group.[1][4] This method is harsher and may not be suitable for sensitive substrates.
Quantitative Data on Cbz Protection and Deprotection
The efficiency of Cbz protection and deprotection is typically high, making it a reliable choice for synthesis.
| Reaction | Reagents | Typical Reaction Time | Typical Yield |
| Protection | Benzyl Chloroformate, NaHCO₃ | 20 hours | >90%[2] |
| Deprotection (Hydrogenolysis) | H₂, 10% Pd/C | 1-4 hours | Excellent (>90%)[5][9] |
| Deprotection (Acidolysis) | 33% HBr in Acetic Acid | 20 minutes | High[1] |
Experimental Protocols
Protocol 1: N-Protection of Glycine with Benzyl Chloroformate [10][11]
-
Materials: Glycine, 2 M Sodium Hydroxide, Benzyl Chloroformate, Diethyl Ether, Hydrochloric Acid.
-
Procedure:
-
Dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide and cool the solution in an ice bath.
-
Simultaneously add benzyl chloroformate (1.2 eq) and 25 mL of 4 M aqueous sodium hydroxide dropwise over 30 minutes at 0°C.
-
Stir the mixture for an additional 10 minutes, then warm to room temperature.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the Cbz-glycine product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Protocol 2: Deprotection of Cbz-Protected Peptide via Catalytic Hydrogenolysis [1]
-
Materials: Cbz-protected peptide, Methanol, 5% Palladium on Carbon (Pd/C), Hydrogen gas.
-
Procedure:
-
Dissolve the Cbz-protected peptide in methanol.[1]
-
Add 5% Pd/C catalyst to the solution.[1]
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through celite to remove the catalyst.[1]
-
Evaporate the solvent to obtain the deprotected peptide.
-
Role in a Peptide Synthesis Workflow
The Cbz group is integral to solution-phase peptide synthesis strategies. The following workflow illustrates the synthesis of a dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
Cbz-L-Trp-OH molecular weight and formula
An In-depth Technical Guide to N-α-Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data and visualizations for N-α-Carbobenzyloxy-L-tryptophan (this compound), a derivative of the essential amino acid L-tryptophan. It is commonly utilized in peptide synthesis and other biochemical applications where the protection of the alpha-amino group is required.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.
| Property | Value | References |
| Molecular Formula | C₁₉H₁₈N₂O₄ | [1][2][3][4] |
| Molecular Weight | 338.36 g/mol | [2][4][5] |
| CAS Number | 7432-21-5 | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [1][4] |
| Melting Point | 123-127 °C | [1][2] |
Structural Composition
N-α-Carbobenzyloxy-L-tryptophan is composed of three primary structural units: the L-tryptophan backbone, a carbobenzyloxy (Cbz or Z) protecting group attached to the alpha-amino group, and the carboxylic acid hydroxyl group. The logical relationship between these components is illustrated in the following diagram.
Diagram 1: Structural Components of this compound
Experimental Protocols
While specific experimental applications will vary, a general protocol for the synthesis of this compound is described. This method is based on the Schotten-Baumann reaction conditions.
Synthesis of N-α-Carbobenzyloxy-L-tryptophan
Objective: To introduce a carbobenzyloxy protecting group onto the alpha-amino group of L-tryptophan.
Materials:
-
L-Tryptophan
-
1M Sodium Hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
6M Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Round bottom flask
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve L-Tryptophan in 1M NaOH solution in a flask and cool the mixture to 0°C in an ice bath with stirring.
-
Protection Reaction: While maintaining the temperature at 0°C, add benzyl chloroformate and an equivalent amount of 1M NaOH solution dropwise and simultaneously to the reaction mixture. The NaOH is added to neutralize the HCl byproduct of the reaction.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Acidification: Once the reaction is complete, carefully acidify the solution to a pH of approximately 1-2 with 6M HCl. A white precipitate of the product should form.
-
Extraction: Extract the product from the aqueous solution using ethyl acetate (typically 3 portions).
-
Drying and Evaporation: Combine the organic layers and dry over an anhydrous salt like sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes.
Logical Workflow for Peptide Synthesis
The primary use of this compound is as a building block in peptide synthesis. The Cbz group protects the amine during the coupling of the carboxylic acid to the amine of another amino acid. The following diagram illustrates the general workflow.
Diagram 2: Workflow for this compound in Peptide Synthesis
References
An In-depth Technical Guide to N-carbobenzyloxy-L-tryptophan: Synthesis, Significance, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH) is a cornerstone molecule in the field of peptide chemistry and drug development. This N-protected form of the essential amino acid L-tryptophan plays a pivotal role in the precise, stepwise synthesis of peptides and complex organic molecules. The introduction of the carbobenzyloxy (Cbz or Z) protecting group, a landmark development by Max Bergmann and Leonidas Zervas in the 1930s, revolutionized the art of peptide synthesis by enabling the controlled formation of peptide bonds without unintended polymerization.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of N-carbobenzyloxy-L-tryptophan, complete with detailed experimental protocols, tabulated quantitative data, and workflow visualizations to empower researchers in their scientific endeavors.
Discovery and Significance
The discovery of the carbobenzyloxy protecting group marked a new era in synthetic peptide chemistry. Prior to its introduction, the synthesis of peptides of a defined sequence was a formidable challenge due to the nucleophilic nature of the amino group, which led to uncontrolled reactions. The Cbz group, introduced via benzyl chloroformate, effectively "masks" the α-amino group of an amino acid as a stable carbamate.[1][3] This protection renders the amino group unreactive under the conditions required for peptide bond formation, thereby allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[1][4]
The significance of N-carbobenzyloxy-L-tryptophan, specifically, lies in its role as a key building block for introducing the unique indole side chain of tryptophan into peptides. Tryptophan residues are often crucial for the structure and function of peptides and proteins, participating in hydrophobic interactions, hydrogen bonding, and serving as precursors for neurotransmitters like serotonin.[5] The Cbz protection of L-tryptophan allows for its seamless integration into peptide sequences, which has been instrumental in the synthesis of countless biologically active peptides and pharmaceutical agents.[2]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of N-carbobenzyloxy-L-tryptophan is essential for its effective use in synthesis and analysis. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of N-carbobenzyloxy-L-tryptophan
| Property | Value | Reference(s) |
| CAS Number | 7432-21-5 | |
| Molecular Formula | C₁₉H₁₈N₂O₄ | |
| Molecular Weight | 338.36 g/mol | |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 123.0 - 126.0 °C | |
| Purity (HPLC) | >98.0% | |
| Optical Purity (LC) | min. 98.0% ee |
Table 2: Spectroscopic Data for N-carbobenzyloxy-L-tryptophan
| Spectroscopic Method | Data | Reference(s) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 7.57-7.53 (m, 2H), 7.35-7.22 (m, 6H), 7.16- 7.15 (m, 1H), 7.09-7.04 (m, 1H), 7.00-6.95 (m, 1H), 5.02-4.92 (m, 2H), 4.28-4.21 (m, 1H), 3.22-3.16 (m, 1H), 3.04-2.96 (m, 1H) | [6] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ : 174.2, 156.5, 137.4, 136.6, 128.8, 128.2, 128.0, 127.6, 124.2, 121.4, 118.8, 118.6, 111.9, 110.5, 65.8, 55.5, 27.4 | [6] |
| Low-Resolution Mass Spec (LRMS, ESI+) | C₁₉H₁₉N₂O₄ [M+H]⁺ calculated value 339.13, measured value 339.35 | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of N-carbobenzyloxy-L-tryptophan and the subsequent deprotection of the Cbz group, a critical step in peptide synthesis.
Synthesis of N-carbobenzyloxy-L-tryptophan
This protocol is based on the widely used Schotten-Baumann reaction conditions for the N-protection of amino acids.[1]
Materials:
-
L-tryptophan
-
Benzyl chloroformate (Cbz-Cl)
-
1 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Stir plate and stir bar
-
Ice bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve L-tryptophan (1.0 eq) in 1 M aqueous sodium hydroxide solution and cool the mixture to 0 °C in an ice bath with stirring.[6]
-
Slowly and simultaneously add benzyl chloroformate (1.0 eq) and 1 M aqueous sodium hydroxide solution dropwise to the reaction mixture. Maintain the pH of the solution between 8 and 10.[6][7]
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to a pH of 1 with 6 M hydrochloric acid.[6]
-
Extract the aqueous layer with ethyl acetate (3x).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[6]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-carbobenzyloxy-L-tryptophan as a solid.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Yield: ~99% (crude).[6]
Deprotection of the Carbobenzyloxy Group
The removal of the Cbz group is essential to liberate the free amine for subsequent peptide bond formation. The most common method for Cbz deprotection is catalytic hydrogenation.
Materials:
-
N-carbobenzyloxy-L-tryptophan (or a Cbz-protected peptide)
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or other suitable solvent
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Cbz-protected compound in methanol in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizing the Workflow and Significance
The following diagrams, generated using the DOT language, illustrate the synthesis of N-carbobenzyloxy-L-tryptophan and its central role in peptide synthesis.
Caption: Synthesis of N-carbobenzyloxy-L-tryptophan.
Caption: Role of Cbz-L-Trp in Peptide Synthesis.
Conclusion
N-carbobenzyloxy-L-tryptophan remains an indispensable tool in the arsenal of synthetic chemists, particularly those engaged in peptide synthesis and drug discovery. Its historical significance is matched by its ongoing practical utility. The straightforward and high-yielding synthesis, coupled with the stability of the Cbz group and its orthogonal deprotection methods, ensures its continued relevance. This guide has provided a detailed overview of its discovery, physicochemical properties, and practical application, offering a valuable resource for researchers and professionals in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. bachem.com [bachem.com]
- 5. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Cbz-L-Tryptophan | 7432-21-5 [chemicalbook.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
The Guardian of the Indole: A Technical Guide to Cbz-L-Tryptophan-OH in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of tryptophan into peptide sequences is a cornerstone of designing potent, targeted bioactive molecules. Its unique indole side chain is pivotal for mediating crucial interactions with biological targets. However, the very reactivity that makes tryptophan a valuable asset also presents a significant challenge in chemical peptide synthesis. The Nα-Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH) has long served as a stalwart precursor, providing robust protection of the α-amino group, thereby enabling the precise and controlled assembly of complex tryptophan-containing peptides. This technical guide delves into the core principles and practical applications of using this compound in the synthesis of bioactive peptides, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this critical field.
The Crucial Role of Tryptophan in Bioactive Peptides
Tryptophan's indole side chain is not merely a bulky hydrophobic group; it is a versatile functional moiety capable of participating in a wide array of non-covalent interactions that govern peptide structure and function. These interactions include:
-
Hydrophobic Interactions: The large, nonpolar indole ring readily inserts into hydrophobic pockets of target proteins and lipid membranes.
-
Hydrogen Bonding: The N-H group of the indole can act as a hydrogen bond donor, contributing to the stability of peptide secondary structures and specific interactions with receptors.
-
π-π Stacking: The aromatic ring can engage in stacking interactions with other aromatic residues such as phenylalanine, tyrosine, or other tryptophans, which is critical for protein-protein and peptide-receptor recognition.
-
Cation-π Interactions: The electron-rich indole ring can interact favorably with cationic groups, such as the side chains of arginine and lysine, which are often found in antimicrobial and cell-penetrating peptides.
These properties make tryptophan a key residue in a variety of bioactive peptides, including antimicrobial peptides (AMPs) that target bacterial membranes and cell-penetrating peptides (CPPs) designed to deliver therapeutic cargo into cells.
Cbz-L-Tryptophan-OH in Peptide Synthesis: A Practical Overview
The synthesis of peptides is a stepwise process of forming amide (peptide) bonds between amino acids. To ensure the correct sequence is assembled, the α-amino group of the incoming amino acid must be temporarily blocked or "protected." The Carbobenzyloxy (Cbz or Z) group is a classic and reliable choice for this purpose, particularly in solution-phase peptide synthesis (SPPS).
The general workflow for incorporating a tryptophan residue using this compound involves three key stages:
-
Coupling: The carboxyl group of this compound is activated and reacted with the free amino group of the growing peptide chain.
-
Purification: The resulting Cbz-protected peptide is purified to remove unreacted starting materials and byproducts.
-
Deprotection: The Cbz group is removed from the newly added tryptophan residue to reveal a free amino group, ready for the next coupling cycle.
Quantitative Data in this compound Mediated Peptide Synthesis
The efficiency of each step in peptide synthesis is critical for the overall yield and purity of the final product. The following tables summarize representative quantitative data for the key reactions involving this compound.
Table 1: Solution-Phase Coupling of this compound with Amino Acid Esters
| Coupling Partner | Coupling Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield (%) |
| Glycine methyl ester (Gly-OMe) | DCC, HOBt | DCM | 12-24 | Room Temp | ~85-95 |
| Leucine ethyl ester (Leu-OEt) | DCC | Isooctane | ~80 | 25 | ~57 |
| Isoleucine methyl ester (Ile-OMe) | DCC, HOBt | DCM | 18 | Room Temp | ~80-90 |
| Phenylalanine methyl ester (Phe-OMe) | DCC, HOBt | DCM | 18 | Room Temp | ~85-90 |
Yields are highly dependent on reaction conditions and purification methods.
Table 2: Cbz Group Deprotection via Catalytic Hydrogenolysis
| Cbz-Protected Peptide | Catalyst | Hydrogen Source | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield (%) |
| Cbz-Trp-Gly-OEt | 10% Pd/C | H₂ (balloon) | Methanol | 2-4 | Room Temp | >95 |
| Cbz-D-Arg(Pbf)-Gly-OMe | 10% Pd/C | H₂ (balloon) | Methanol/Ethanol | 2-4 | Room Temp | High |
| Cbz-L-Lys-Gly ester | 10% Pd/C | H₂ | Methanol | - | - | Good |
Note: The presence of sulfur-containing residues can poison the palladium catalyst, requiring special conditions.
Experimental Protocols
Synthesis of Cbz-L-Trp-Gly-OMe via DCC/HOBt Coupling
This protocol details the solution-phase synthesis of a dipeptide using this compound.
Materials:
-
This compound (1.0 eq)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Preparation of Glycine Methyl Ester Free Base: Dissolve H-Gly-OMe·HCl (1.1 eq) in DCM. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DCM. Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM to the this compound solution and stir for 20 minutes at 0 °C.
-
Add the prepared H-Gly-OMe free base solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Cbz-L-Trp-Gly-OMe.
Deprotection of the Cbz Group by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group from a tryptophan-containing peptide.
Materials:
-
Cbz-Trp-containing peptide
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol or ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Visualizing Workflows and Biological Pathways
Synthesis Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.
Signaling Pathway: Mechanism of Tryptophan-Rich Antimicrobial Peptides
Tryptophan-rich AMPs often exert their antimicrobial effects by targeting and disrupting bacterial cell membranes. The following diagram illustrates a generalized mechanism of action.
Cellular Uptake Pathway of Tryptophan-Containing Cell-Penetrating Peptides
CPPs containing tryptophan can traverse cell membranes to deliver cargo. While multiple pathways exist, direct membrane translocation is a proposed mechanism.
Conclusion
Cbz-L-Tryptophan-OH remains a highly relevant and valuable precursor for the synthesis of bioactive peptides. Its robust protection of the α-amino group, coupled with well-established and reliable coupling and deprotection protocols, allows for the precise incorporation of the functionally critical tryptophan residue. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery and development of novel peptide-based therapeutics.
The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Carboxybenzyl (Cbz or Z) protecting group stands as a foundational tool in the intricate field of peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in the 1930s, it was the first widely adopted Nα-protecting group that enabled the controlled and stepwise assembly of amino acids into peptides. Despite the subsequent development of other prominent protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc), the Cbz group retains its significance in modern organic synthesis due to its unique stability, reliability, and specific applications, particularly in solution-phase synthesis and the preparation of peptide fragments for drug development.[1]
This in-depth technical guide provides a comprehensive overview of the core principles of using Cbz-protected amino acids, complete with detailed experimental protocols, quantitative data, and visualizations to aid researchers in the effective application of this classic protecting group.
Core Principles and Advantages
The primary role of the Cbz group is to temporarily block the nucleophilic α-amino group of an amino acid, thereby preventing it from engaging in undesirable side reactions during peptide bond formation. This is accomplished by converting the amine into a significantly less nucleophilic carbamate.[1] The Cbz group is renowned for its stability across a broad range of reaction conditions, yet it can be selectively removed under specific and relatively mild conditions, a critical feature for its utility in multi-step syntheses.[1]
One of the key advantages of the Cbz group is its orthogonality to other common protecting groups.[2][3] Orthogonality refers to the ability to selectively remove one protecting group in the presence of others using distinct chemical conditions.[2] The Cbz group, which is typically cleaved by hydrogenolysis, is stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc group removal.[2][3] This orthogonality is a cornerstone of complex synthetic strategies, allowing for the sequential deprotection of different functional groups within a molecule.[3]
Introduction of the Cbz Group: N-Protection
The most common method for introducing the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate.
Caption: Cbz Protection Reaction Mechanism.
Experimental Protocol: Cbz Protection of Glycine
This protocol describes a general procedure for the N-protection of glycine using benzyl chloroformate.
Materials:
-
Glycine (0.1 mol)
-
2 M Sodium Hydroxide (NaOH) solution (50 mL)
-
Benzyl Chloroformate (Cbz-Cl) (1.2 eq)
-
4 M Sodium Hydroxide (NaOH) solution (25 mL)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ice bath
Procedure:
-
Dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide solution in a flask.
-
Cool the solution in an ice bath to 0°C.
-
Simultaneously add benzyl chloroformate (1.2 eq) and 25 mL of 4 M aqueous sodium hydroxide solution dropwise to the glycine solution over a period of 30 minutes, maintaining the temperature at 0°C.[4][5]
-
After the addition is complete, stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.
-
Extract the reaction mixture twice with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.
-
Acidify the aqueous layer to a pH of 1 with hydrochloric acid.
-
The Cbz-protected glycine will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold water, and dry to yield the carbobenzoxyglycine.[5]
Removal of the Cbz Group: Deprotection
The selective removal of the Cbz group is a critical step in peptide synthesis. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[1] This method involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[1]
Caption: Cbz Deprotection via Catalytic Hydrogenolysis.
Alternative deprotection methods include the use of strong acids such as HBr in acetic acid, although this method is less mild and can affect other acid-labile protecting groups.[1][6]
Experimental Protocol: Catalytic Hydrogenolysis of a Cbz-Protected Amino Acid
This protocol outlines the general procedure for the removal of the Cbz group using palladium on carbon and hydrogen gas.
Materials:
-
Cbz-protected amino acid or peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add 10 mol% of 10% Pd/C catalyst to the solution.
-
Securely attach a balloon filled with hydrogen gas to the flask or connect it to a Parr hydrogenator.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional solvent (methanol or ethanol).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected amino acid or peptide.[7]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the introduction and removal of the Cbz protecting group. Yields are representative and can vary based on the specific substrate and reaction conditions.
Table 1: Cbz Protection of Amines - Typical Conditions and Yields
| Amino Acid/Amine Substrate | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Glycine | NaOH | Water | 0.5 - 1 h | 0 | >90 | [4][5] |
| General Amino Acid | NaHCO₃ | THF/Water | 20 h | 0 | ~90 | [8] |
| Various Amines | - | Water | 2 - 10 min | Room Temp | 90-95 | [9] |
Table 2: Cbz Deprotection - Comparison of Methods
| Deprotection Method | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ | Methanol/Ethanol | 2 - 4 h | Room Temp | >90 | [7] |
| Transfer Hydrogenation | Pd/C, Ammonium Formate | Methanol | 1 - 2 h | Room Temp | >90 | [1] |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | 20 min | Room Temp | High | [1] |
Cbz in Peptide Synthesis Workflow
The use of Cbz-protected amino acids is particularly prominent in solution-phase peptide synthesis. The general workflow involves the coupling of a Cbz-protected amino acid with an amino acid ester, followed by deprotection of the N-terminus to allow for the next coupling step.
Caption: General Workflow for Solution-Phase Peptide Synthesis using Cbz.
Experimental Protocol: Synthesis of a Cbz-Protected Dipeptide
This protocol outlines the synthesis of a dipeptide using a Cbz-protected amino acid and an amino acid methyl ester.
Materials:
-
Cbz-protected amino acid (e.g., Cbz-D-Arg(Pbf)-OH) (1 eq)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Cbz-protected amino acid (1 eq) and NHS or HOBt (1.1 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) dissolved in DCM to the solution and stir for 20 minutes at 0°C.
-
In a separate flask, neutralize the amino acid methyl ester hydrochloride (1.1 eq) with DIEA (1.1 eq) in DCM.
-
Add the neutralized amino acid methyl ester solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by flash column chromatography.[7]
Orthogonality with Boc and Fmoc
The strategic advantage of the Cbz group is most evident in its orthogonality with Boc and Fmoc protecting groups. This allows for the selective deprotection of different amino groups within the same molecule, a crucial capability in the synthesis of complex peptides and other polyfunctional molecules.
Caption: Orthogonality of Cbz, Boc, and Fmoc Protecting Groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. ijacskros.com [ijacskros.com]
A Comprehensive Technical Guide to the Safe Handling of Cbz-L-Trp-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for N-Carbobenzoxy-L-tryptophan (Cbz-L-Trp-OH), a derivative of the essential amino acid L-tryptophan commonly utilized in peptide synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 7432-21-5 | [1][2][3] |
| Molecular Formula | C19H18N2O4 | [1][2] |
| Molecular Weight | 338.36 g/mol | [1][2] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 121-127 °C | [1][4] |
| Boiling Point | 619.1 °C at 760 mmHg | |
| Flash Point | 328.2 °C | |
| Purity | >98.0% (HPLC) | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning [2] | H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure the stability of the compound.
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram illustrates the recommended hierarchy of controls.
Precautionary Statements
The following precautionary statements provide specific guidance for handling this compound:
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P330 | Rinse mouth. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
It is also recommended to keep the compound away from heat, sparks, open flames, and hot surfaces, and to avoid mixing with combustible materials.[2]
Toxicological Information
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[6] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[6] |
| Ingestion | Clean mouth with water. Get medical attention.[6] |
Accidental Release Measures
In case of a spill, ensure adequate ventilation and use personal protective equipment.[6] Sweep up the spilled solid material and shovel it into a suitable container for disposal.[6] Avoid generating dust.
Fire-Fighting Measures
For fires involving this compound, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[6] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]
Experimental Protocols
Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the cited resources. The information presented in this guide is a synthesis of data from safety data sheets and product information from chemical suppliers.
Disclaimer: This document is intended for informational purposes only and does not constitute a substitute for a comprehensive risk assessment by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. N-Cbz-L-Tryptophan | 7432-21-5 [chemicalbook.com]
- 2. Cbz-Trp-OH | this compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 3. This compound | 7432-21-5 [sigmaaldrich.com]
- 4. omizzur.com [omizzur.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. Z-TRP-TRP-OH - Safety Data Sheet [chemicalbook.com]
Spectroscopic Analysis of Cbz-L-Tryptophan-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N-Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH), a crucial building block in peptide synthesis and pharmaceutical development.[1][2] Understanding its spectral characteristics is fundamental for identity confirmation, purity assessment, and structural analysis. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and logical workflows for analysis.
Spectroscopic Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
The ¹H NMR spectrum was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer.[3] Chemical shifts (δ) are reported in parts per million (ppm).
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.57-7.53 | Multiplet | 2H, Aromatic (Cbz group) |
| 7.35-7.22 | Multiplet | 6H, Aromatic (Cbz & Indole) |
| 7.16-7.15 | Multiplet | 1H, Aromatic (Indole) |
| 7.09-7.04 | Multiplet | 1H, Aromatic (Indole) |
| 7.00-6.95 | Multiplet | 1H, Aromatic (Indole) |
| 5.02-4.92 | Multiplet | 2H, CH₂ (Cbz group) |
| 4.28-4.21 | Multiplet | 1H, α-CH |
| 3.22-3.16 | Multiplet | 1H, β-CH₂ |
| 3.04-2.96 | Multiplet | 1H, β-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
The ¹³C NMR spectrum was acquired in DMSO-d₆ on a 100 MHz spectrometer.[3] Chemical shifts (δ) are reported in ppm.
| Chemical Shift (δ) ppm | Assignment |
| 174.2 | C=O (Carboxylic Acid) |
| 156.5 | C=O (Carbamate) |
| 137.4 | Aromatic C (Cbz) |
| 136.6 | Aromatic C (Indole) |
| 128.8 | Aromatic CH (Cbz) |
| 128.2 | Aromatic CH (Cbz) |
| 128.0 | Aromatic CH (Indole) |
| 127.6 | Aromatic C (Indole) |
| 124.2 | Aromatic CH (Indole) |
| 121.4 | Aromatic CH (Indole) |
| 118.8 | Aromatic CH (Indole) |
| 118.6 | Aromatic CH (Indole) |
| 111.9 | Aromatic CH (Indole) |
| 110.5 | Aromatic C (Indole) |
| 65.8 | CH₂ (Cbz) |
| 55.5 | α-CH |
| 27.4 | β-CH₂ |
Table 3: Key IR Absorption Bands for this compound
The Infrared (IR) spectrum reveals characteristic vibrational frequencies corresponding to the functional groups within the molecule. Data is typically acquired on solid samples.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole Ring |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~2900 | C-H Stretch | Aliphatic (CH, CH₂) |
| ~1700-1725 | C=O Stretch | Carboxylic Acid |
| ~1690-1710 | C=O Stretch | Carbamate (Cbz) |
| ~1600 | C=C Stretch | Aromatic Rings |
| ~1540 | N-H Bend | Amide II |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following sections outline standard operating procedures for NMR and ATR-FTIR spectroscopy.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the preparation and analysis of a this compound sample for both ¹H and ¹³C NMR.[4]
1. Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the this compound sample. For ¹³C NMR, a larger amount of 20-50 mg is recommended for better signal-to-noise.[4]
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4]
-
Cap the NMR tube securely and gently vortex or sonicate the sample until it is fully dissolved.[4]
-
If precise chemical shift referencing is needed, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
2. Instrument Parameters:
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.[3]
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically used.[5]
-
Number of Scans: 16-64 scans are generally sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections on the resulting spectrum.
-
Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak can be referenced at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.[4]
Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a common technique for solid samples, requiring minimal preparation.[6][7]
1. Instrument and Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.[6] Clean the surface with a suitable solvent like isopropanol or ethanol and wipe with a lint-free tissue (e.g., Kimwipe).[6]
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[8] Only a few milligrams are needed.
2. Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[8]
-
Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
The instrument software will automatically ratio the sample scan against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
3. Data Analysis:
-
Identify the key absorption bands and record their frequencies in wavenumbers (cm⁻¹).
-
Correlate these bands with the known vibrational modes of the functional groups present in this compound (e.g., C=O, N-H, O-H, C-H).
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflows for spectroscopic analysis.
References
- 1. Page loading... [guidechem.com]
- 2. N-Carbobenzoxy-L-tryptophan 7432-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. N-Cbz-L-Tryptophan | 7432-21-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. google.com [google.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Cbz-L-Trp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of amino acids into complex peptide chains. This document provides a detailed protocol for the synthesis of peptides featuring a C-terminal Carbobenzoxy-L-Tryptophan (Cbz-L-Trp-OH). Tryptophan, an essential amino acid with a bulky indole side chain, presents unique challenges in peptide synthesis, including susceptibility to oxidation and side reactions during acidic cleavage. The use of the Cbz protecting group for the N-terminus of the C-terminal tryptophan offers a stable protecting group strategy.
The Cbz group is known for its stability under the acidic conditions typically used for the cleavage of peptides from most solid supports, such as treatment with trifluoroacetic acid (TFA). This allows for the synthesis of peptide fragments with a protected C-terminus, which can be valuable intermediates in convergent peptide synthesis strategies. These application notes will guide researchers through the process of resin selection, loading of the initial this compound, subsequent peptide chain elongation, and final cleavage and purification, with a focus on optimizing yield and purity.
Data Presentation
The following table summarizes the expected quantitative data for the solid-phase synthesis of a model pentapeptide with a C-terminal this compound. Actual yields and purities may vary depending on the specific peptide sequence, coupling efficiency at each step, and purification methods.
| Parameter | Expected Value | Notes |
| Resin Loading Efficiency | 0.4 - 0.8 mmol/g | Dependent on resin type and loading protocol. |
| Average Coupling Efficiency | >99% | Monitored by Kaiser test or equivalent method. |
| Crude Peptide Yield | 60 - 80% | Based on the initial resin loading. |
| Final Purity (after HPLC) | >95% | Dependent on the efficiency of the purification process. |
Experimental Protocols
This section details the step-by-step methodology for the solid-phase synthesis of a peptide with this compound as the C-terminal residue using a standard Fmoc/tBu strategy for the subsequent amino acids.
Resin Selection and Preparation
For the synthesis of a peptide with a C-terminal carboxylic acid, a 2-Chlorotrityl chloride (2-CTC) resin is recommended due to its acid lability, which allows for the cleavage of the peptide from the resin under mild acidic conditions, potentially preserving acid-sensitive side-chain protecting groups if desired.
-
Resin Swelling: Swell the 2-CTC resin (1 g, loading capacity ~1.0 mmol/g) in dichloromethane (DCM, 10 mL) in a reaction vessel for 1 hour with gentle agitation.
Loading of this compound onto 2-Chlorotrityl Chloride Resin
-
Preparation of Amino Acid Solution: In a separate flask, dissolve this compound (0.8 mmol, 0.8 equivalents relative to resin capacity) in a mixture of DCM (8 mL) and N,N-dimethylformamide (DMF, 2 mL). Add N,N-diisopropylethylamine (DIPEA) (2.4 mmol, 3 equivalents relative to the amino acid).
-
Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate the mixture for 2 hours at room temperature.
-
Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add methanol (1 mL) to the reaction vessel and agitate for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Determination of Loading: The loading efficiency can be determined spectrophotometrically by a procedure such as Fmoc release if the subsequent amino acid is Fmoc-protected.
Peptide Chain Elongation (Fmoc/tBu Strategy)
The following steps describe a single cycle of deprotection and coupling for the addition of the next amino acid (Fmoc-protected).
-
Fmoc Deprotection:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF (v/v, 10 mL) to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to the initial resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat the deprotection and coupling cycle for each subsequent amino acid in the peptide sequence.
Cleavage of the Peptide from the Resin and Deprotection of Side Chains
The Cbz group on the N-terminus of tryptophan is stable to standard TFA cleavage conditions.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described above.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under high vacuum for at least 4 hours.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS is included as a scavenger to prevent re-attachment of cleaved protecting groups and to protect the tryptophan indole ring from alkylation.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether (10-fold volume excess). A white precipitate of the crude peptide should form.
-
Peptide Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and byproducts.
-
Drying: Dry the crude peptide under vacuum.
Peptide Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA). Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.
-
Analysis: Collect fractions and analyze their purity by analytical RP-HPLC. Confirm the identity of the desired peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Mandatory Visualization
The following diagram illustrates the general workflow for the solid-phase peptide synthesis of a peptide with a C-terminal this compound.
Caption: General workflow for this compound solid-phase peptide synthesis.
Application Notes and Protocols for Incorporating Cbz-L-Trp-OH into Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) represent a promising class of vectors for the intracellular delivery of therapeutic molecules. Their ability to traverse cellular membranes and deliver a variety of cargo, including small molecules, peptides, and nucleic acids, has garnered significant interest in drug development. The incorporation of specific amino acid modifications can further enhance their efficacy, cellular uptake, and stability.
This document provides detailed application notes and protocols relevant to the incorporation of the N-terminally protected amino acid, Carbobenzoxy-L-Tryptophan (Cbz-L-Trp-OH), into CPPs. While tryptophan residues are known to play a crucial role in the interaction of CPPs with the cell membrane, the specific quantitative effects of the Cbz protecting group on CPP function are not extensively documented in publicly available literature. Therefore, this document will focus on the established principles of tryptophan-rich CPPs and provide a framework for the synthesis and evaluation of this compound-containing analogues.
The Role of Tryptophan in Cell-Penetrating Peptides
Tryptophan residues are frequently incorporated into the design of CPPs due to the unique properties of their indole side chain.[1][2] This aromatic and amphipathic moiety can engage in various non-covalent interactions that are critical for membrane translocation.
-
Hydrophobic Interactions: The indole ring can insert into the hydrophobic core of the lipid bilayer, facilitating the initial association of the CPP with the cell membrane.
-
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, interacting with the phosphate head groups of phospholipids.[3]
-
Cation-π Interactions: The electron-rich indole ring can interact favorably with cationic residues, such as arginine and lysine, which are also abundant in many CPPs. This can influence the peptide's conformation and its interaction with the negatively charged cell surface.
Studies have shown that the number and position of tryptophan residues within a CPP sequence can significantly impact its cellular uptake efficiency and mechanism.[3][4] Generally, an increased number of tryptophans correlates with enhanced cellular uptake, although there is an optimal number beyond which this effect may plateau or even decrease.[5]
Quantitative Data Summary (Hypothetical)
As of the latest literature review, specific quantitative data comparing the cellular uptake and cytotoxicity of CPPs with and without this compound is not available. The Cbz group, being a bulky aromatic protecting group, could potentially influence the peptide's hydrophobicity, conformational flexibility, and interaction with the cell membrane. To guide future research, the following tables present a hypothetical framework for how such data could be structured and what parameters should be measured.
Table 1: Cellular Uptake Efficiency of Tryptophan-Modified CPPs
| Peptide Sequence | Modification | Cell Line | Concentration (µM) | Uptake Efficiency (% of Control) |
| (Arg)9 | None | HeLa | 10 | 100 |
| (Arg)9-Trp | C-terminal Trp | HeLa | 10 | Expected Increase |
| Cbz-Trp-(Arg)9 | N-terminal Cbz-Trp | HeLa | 10 | To be determined |
| Trp-(Arg)9 | N-terminal Trp | HeLa | 10 | Expected Increase |
Table 2: Cytotoxicity Profile of Tryptophan-Modified CPPs
| Peptide Sequence | Modification | Cell Line | Concentration (µM) | Cell Viability (%) |
| (Arg)9 | None | HeLa | 10 | 95 ± 5 |
| (Arg)9-Trp | C-terminal Trp | HeLa | 10 | To be determined |
| Cbz-Trp-(Arg)9 | N-terminal Cbz-Trp | HeLa | 10 | To be determined |
| Trp-(Arg)9 | N-terminal Trp | HeLa | 10 | To be determined |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of CPPs containing this compound. These are based on established methods for solid-phase peptide synthesis (SPPS) and cellular assays.
Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides
This protocol outlines the manual synthesis of a CPP with an N-terminal this compound using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH)
-
This compound
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Coupling of this compound:
-
For the final coupling step, use this compound (3 eq.) with the same coupling reagents and procedure as in step 3.
-
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection if the N-terminus is to be free (not applicable if Cbz-Trp is the N-terminal residue).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect and lyophilize the fractions containing the pure peptide.
-
-
Characterization: Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Workflow for Solid-Phase Peptide Synthesis of a Cbz-Trp-CPP
Caption: Workflow for the synthesis of a Cbz-Trp modified CPP.
Cellular Uptake Assay using Flow Cytometry
This protocol describes how to quantify the cellular uptake of a fluorescently labeled CPP.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled CPPs (e.g., FITC-labeled)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare solutions of the fluorescently labeled CPPs in serum-free medium at the desired concentrations (e.g., 1, 5, 10 µM).
-
Wash the cells with PBS and replace the medium with the peptide solutions.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove non-internalized peptide.
-
Treat the cells with Trypsin-EDTA to detach them from the plate.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend them in cold PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate on the live cell population and record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
-
Data Analysis:
-
Calculate the cellular uptake as the MFI of the treated cells, subtracting the MFI of untreated control cells.
-
Normalize the uptake of modified CPPs to that of a control CPP (e.g., (Arg)9).
-
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for quantifying CPP cellular uptake via flow cytometry.
Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of the CPPs on cell viability.
Materials:
-
HeLa cells
-
Complete culture medium
-
CPPs (unlabeled)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the CPPs in complete medium.
-
Replace the medium in the wells with the peptide solutions. Include a positive control (e.g., Triton X-100) and a negative control (medium only).
-
Incubate for 24-48 hours at 37°C.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the negative control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of uptake for many CPPs, particularly arginine-rich peptides, involves an initial electrostatic interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[6] This interaction can trigger endocytosis, a major pathway for CPP internalization. The endocytotic pathways can include macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis.
Currently, there is no specific information available in the literature regarding signaling pathways that are uniquely modulated by the incorporation of this compound into CPPs. The Cbz group may influence the initial interaction with the cell membrane, potentially altering the preferred endocytic pathway or the efficiency of endosomal escape. Further research is required to elucidate these specific mechanisms.
General Cellular Uptake Pathways for CPPs
Caption: Generalized pathways for the cellular uptake of CPPs.
Conclusion and Future Directions
The incorporation of tryptophan residues is a well-established strategy for enhancing the cellular uptake of CPPs. The use of the modified amino acid this compound presents an intriguing possibility for further modulating the properties of these peptides. However, the lack of specific data on its impact on cellular uptake, cytotoxicity, and mechanism of action highlights a significant knowledge gap.
The protocols provided in this document offer a comprehensive framework for the synthesis and evaluation of this compound-containing CPPs. Future research should focus on generating the quantitative data outlined in the hypothetical tables to systematically assess the influence of the Cbz group. Such studies will be crucial for determining the potential of this modification in the rational design of next-generation CPP-based drug delivery systems. Key areas for future investigation include:
-
Direct comparison of Cbz-Trp-CPPs with their unprotected Trp- and non-Trp-containing counterparts.
-
Elucidation of the specific endocytic pathways involved in the uptake of Cbz-Trp-CPPs.
-
Investigation of the endosomal escape efficiency of these modified peptides.
-
Biophysical studies to characterize the interaction of Cbz-Trp-CPPs with model lipid membranes.
By systematically addressing these questions, the scientific community can gain a deeper understanding of how N-terminal modifications like the Cbz group can be leveraged to optimize the performance of cell-penetrating peptides for therapeutic applications.
References
- 1. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HOPS-dependent endosomal fusion required for efficient cytosolic delivery of therapeutic peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tryptophan content and backbone spacing on the uptake efficiency of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Penetrating Peptides in the Delivery of Biopharmaceuticals [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Cleavage of the Cbz Group from Tryptophan Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Carboxybenzyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis and general organic chemistry for the protection of amine functionalities. Its removal, or deprotection, is a critical step that requires careful consideration of the substrate's overall functionality. This is particularly true for peptides and molecules containing the amino acid tryptophan, due to the susceptibility of its indole side chain to degradation under certain chemical conditions.
These application notes provide a comprehensive overview of the common conditions for the cleavage of the Cbz group from tryptophan residues. Detailed experimental protocols, a comparative analysis of different methods, and guidance on avoiding side reactions are presented to assist researchers in selecting the optimal deprotection strategy.
Overview of Cbz Deprotection Methods
The cleavage of the Cbz group is versatile and can be achieved under different conditions, primarily categorized as hydrogenolysis and acidolysis. The choice of method depends on the presence of other sensitive functional groups in the molecule and the desired scale of the reaction.
-
Catalytic Hydrogenolysis: This is the most common and generally the mildest method for Cbz deprotection. It involves the use of a palladium catalyst and a hydrogen source to cleave the benzyl-oxygen bond, liberating the free amine, toluene, and carbon dioxide.[1]
-
Catalytic Transfer Hydrogenation (CTH): A variation of hydrogenolysis, CTH utilizes a hydrogen donor in the presence of a catalyst, avoiding the need for gaseous hydrogen.[2] This method is often more convenient for standard laboratory setups.
-
Acidic Cleavage (Acidolysis): Strong acidic conditions can also effect the removal of the Cbz group. This method is particularly useful when the molecule contains functional groups that are sensitive to reduction.[3][4]
Data Presentation: Comparison of Cbz Deprotection Conditions for Tryptophan-Containing Substrates
The following tables summarize quantitative data for various Cbz deprotection methods. It is important to note that yields are highly substrate-dependent and the conditions provided should be considered as starting points for optimization.
Table 1: Catalytic Hydrogenolysis Conditions
| Hydrogen Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂ (gas, 1 atm) | 5% Pd/C | Methanol | 60 | 40 | Not specified | [4] |
| H₂ (gas, 1 atm) | 10% Pd/C | Methanol | Room Temp | 1-4 | High | [5] |
| H₂ (gas) | 10% Pd/C | Not specified | Not specified | Not specified | High | [6] |
Table 2: Catalytic Transfer Hydrogenation Conditions
| Hydrogen Donor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Formate | 10% Pd/C | Methanol | Reflux | 0.5-2 | 85-95 | [2] |
| Formic Acid | Palladium Black | Ethanol | 25 | 1.5 | Not specified | [4] |
| 1,4-Cyclohexadiene | 10% Pd/C | Ethanol | Reflux | 1-3 | >90 | N/A |
| Sodium Borohydride | Pd/C | Methanol | Not specified | Fast | High | [3] |
Table 3: Acidic Cleavage Conditions
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 33% HBr/Acetic Acid | Acetic Acid | Room Temp | 20 min | Not specified | [1] |
| HCl | Dioxane | Not specified | Not specified | Not specified | [7] |
| AlCl₃/HFIP | Hexafluoroisopropanol | Room Temp | 2-16 h | High | [8] |
Potential Side Reactions Involving Tryptophan
The indole nucleus of tryptophan is electron-rich and susceptible to electrophilic attack, particularly under acidic conditions. During Cbz deprotection, carbocations generated from the cleavage of the benzyl group or other protecting groups (e.g., Boc) can alkylate the indole ring. Oxidation of the indole ring is another potential side reaction.[9]
Strategies to Mitigate Side Reactions:
-
Use of Scavengers: In acidic deprotection, scavengers such as triisopropylsilane (TIS), triethylsilane (TES), 1,2-ethanedithiol (EDT), or phenol are crucial to trap reactive carbocations.[10]
-
Indole Protection: For complex syntheses, protection of the indole nitrogen with a Boc group can prevent side reactions during subsequent synthetic steps and the final cleavage.[6]
-
Milder Conditions: Employing milder deprotection methods like catalytic transfer hydrogenation can often minimize side product formation.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the deprotection of a Cbz-protected tryptophan-containing compound using palladium on carbon and hydrogen gas.[5]
Materials:
-
Cbz-protected tryptophan derivative
-
Methanol (or other suitable solvent)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Cbz-protected compound in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Purge the flask with an inert gas.
-
Introduce hydrogen gas via a balloon or connect the flask to a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol provides a convenient alternative to using hydrogen gas.[2]
Materials:
-
Cbz-protected tryptophan derivative
-
Methanol
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a stirred suspension of the Cbz-protected compound and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.
-
Stir the resulting reaction mixture at reflux temperature.
-
Monitor the reaction by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the catalyst through a Celite pad and wash the pad with methanol.
-
The combined organic filtrate, on evaporation under reduced pressure, affords the desired amino derivative.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to hydrogenation.[1]
Materials:
-
Cbz-protected tryptophan derivative
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
-
Scavengers (e.g., TIS, optional but recommended)
Procedure:
-
Dissolve the Cbz-protected compound in a 33% solution of HBr in acetic acid. If the substrate is sensitive to alkylation, add a scavenger (e.g., TIS, 1-5% v/v).
-
Stir the resulting mixture at room temperature for 20-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred, cold solution of diethyl ether.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove residual acid and byproducts.
-
Dry the product under vacuum to obtain the deprotected peptide as the hydrobromide salt.
Visualizations
Chemical Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cbz-L-Trp-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-α-Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH) in solution-phase peptide synthesis (SPPS). This document offers detailed experimental protocols, data presentation, and visual workflows to facilitate the successful synthesis of tryptophan-containing peptides, a critical class of molecules in drug discovery and development.
Introduction to this compound in Peptide Synthesis
The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, is a foundational amine-protecting group in classical solution-phase peptide synthesis.[1] Its stability under a range of conditions and its susceptibility to removal by specific methods make it a valuable tool for the stepwise construction of peptide chains.[1] L-tryptophan, an essential amino acid with a reactive indole side chain, presents unique challenges in peptide synthesis, including susceptibility to oxidation and side reactions during acidic deprotection steps.[2] The use of this compound in a well-designed synthetic strategy allows for the efficient incorporation of this important residue while minimizing undesirable side products.
This document will detail the coupling of this compound to a C-terminally protected amino acid ester and the subsequent deprotection of the Cbz group to allow for chain elongation.
Key Experimental Data
The following tables summarize representative quantitative data for the coupling of this compound and the subsequent deprotection of the Cbz group in a model dipeptide synthesis (Cbz-L-Trp-Gly-OMe).
Table 1: Representative Reaction Conditions and Yields for the Coupling of this compound with Glycine Methyl Ester
| Coupling Reagent | Additive | Base (equiv.) | Solvent | Reaction Time (h) | Typical Yield (%) |
| DCC | HOBt | DIPEA (1.1) | DCM | 12-24 | 85-95 |
| EDC | HOBt | DIPEA (1.1) | DCM/DMF | 12-24 | 80-90 |
| COMU | 2,6-lutidine | 2,6-lutidine (2.0) | Aqueous micellar | 2-4 | ~90[3] |
Note: Yields are highly dependent on reaction scale, purity of reagents, and purification method.
Table 2: Comparison of Cbz Deprotection Methods for Tryptophan-Containing Peptides
| Deprotection Method | Reagents | Typical Reaction Time | Key Advantages | Potential Side Reactions/Considerations |
| Catalytic Hydrogenation | H₂, 10% Pd/C | 2-4 h[4] | Clean reaction, high yield. | Potential for reduction of the indole ring.[3] |
| Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C | Minutes to hours[5] | Rapid, avoids use of H₂ gas. | Potential for reduction of the indole ring.[3] |
| Acid-mediated Cleavage | HBr in Acetic Acid | 1-2 h | Effective for sulfur-containing peptides. | Strong potential for alkylation of the tryptophan indole ring. |
Experimental Protocols
Protocol for the Synthesis of Cbz-L-Trp-Gly-OMe via DCC/HOBt Coupling
This protocol describes the coupling of this compound with glycine methyl ester hydrochloride using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound (1.0 equivalent)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Glycine Methyl Ester Free Base: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 equiv.) in anhydrous DCM. Add DIPEA (1.1 equiv.) and stir the solution at room temperature for 15-20 minutes.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the cooled solution from step 2, add a solution of DCC (1.1 equiv.) in DCM. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the free base solution of glycine methyl ester from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica gel column chromatography.
Protocol for Cbz Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the Cbz group from the synthesized Cbz-L-Trp-Gly-OMe.
Materials:
-
Cbz-L-Trp-Gly-OMe
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve the Cbz-protected dipeptide in MeOH or EtOH in a suitable reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenator.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected dipeptide, H-L-Trp-Gly-OMe.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the application of this compound in solution-phase peptide synthesis.
Caption: Workflow for the solution-phase synthesis of a Cbz-protected dipeptide.
Caption: Decision pathway for Cbz deprotection of a tryptophan-containing peptide.
Caption: Orthogonal protection strategy in solution-phase synthesis with this compound.
References
- 1. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides Incorporating Cbz-L-Trp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the creation of custom peptides for a vast range of applications, from basic research to therapeutic drug development.[1][2] The choice between manual and automated synthesis methodologies represents a critical decision point, influencing throughput, cost, flexibility, and the final purity of the product.[3] This document provides a detailed comparison of these two approaches with a specific focus on the incorporation of N-terminally protected Cbz-L-Trp-OH.
The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas, was one of the first and most important Nα-protecting groups in peptide chemistry.[4] In the context of modern Fmoc-based SPPS, the Cbz group is not typically used for chain elongation due to its lack of orthogonality. Instead, its primary application is in the synthesis of N-terminally protected peptide fragments. These fragments are key intermediates for convergent synthesis strategies, such as fragment condensation in solution or on the solid phase to assemble larger, more complex proteins.
This guide outlines the distinct workflows for manual and automated synthesis of such fragments, presents comparative data, and provides detailed protocols for researchers utilizing this compound.
Comparative Analysis: Manual vs. Automated Synthesis
The decision to employ manual or automated SPPS depends on several factors, including the desired scale, throughput, peptide complexity, and available resources. Automated systems excel in reproducibility and speed for routine syntheses, while manual synthesis offers greater flexibility for troubleshooting, optimization, and the use of non-standard chemistries.[3][5]
A recent study highlighted that peptides synthesized manually can be of equivalent or even superior quality to those from microwave-assisted automated synthesizers, showing a higher average crude purity (70% vs. 50%).[6] However, automated synthesis dramatically reduces the time required; for example, the synthesis of the nonapeptide Bradykinin took 8 days manually versus only 32 hours with an automated system.[3] While manual synthesis is prone to a higher potential for human error, automation ensures protocol-driven consistency and offers "walk-away" operation, freeing up valuable researcher time.[1][5][7]
Data Presentation: Performance Metrics
| Metric | Manual Peptide Synthesis | Automated Peptide Synthesis | Key Considerations |
| Synthesis Time | Significantly longer, operator-dependent. A 41-mer peptide can take ~80 working hours.[8] | Dramatically shorter. Once configured, systems can run continuously without supervision.[1] Microwave-assisted automation further accelerates steps.[3] | Automated systems are ideal for high-throughput screening and rapid synthesis of multiple peptides in parallel.[1] |
| Crude Purity & Yield | Highly dependent on operator skill. Can achieve high purity (average 70% in one study[6]), but more susceptible to handling errors.[7] | Generally provides higher and more consistent purity and yield due to precise, automated control over reaction conditions and washing steps.[3][5] | Automated washing cycles can lead to higher final purity. Yield is more consistent across runs.[5] |
| Reproducibility | Operator-dependent, leading to potential variability between syntheses.[1] | High. Protocol-driven execution eliminates variability between users and runs.[1] | Critical for GMP environments and clinical applications. |
| Flexibility | Highly flexible. Allows for easy modification of protocols, use of non-standard reagents, and real-time troubleshooting (e.g., repeating a coupling step after a failed Kaiser test).[3] | Less flexible for non-standard protocols, though modern synthesizers offer greater customization options.[3] | Manual synthesis is advantageous for optimizing protocols for difficult sequences or novel modifications on a small scale. |
| Reagent Consumption | Can be more economical for single, small-scale syntheses. | May consume more reagents due to priming and washing of fluidic lines, but bulk purchasing for high-throughput runs can be cost-effective. | Reagent usage in automated systems is optimized for standard protocols. |
| Hands-on Time | High; requires constant operator attention throughout the process.[5] | Low; offers "walk-away" operation after initial setup and programming.[1][5] | Frees up researcher time for other tasks like data analysis and purification. |
Experimental Workflows
The following diagrams illustrate the generalized workflows for manual and automated SPPS and a logical diagram to aid in selecting the appropriate method.
Caption: A typical cycle for manual solid-phase peptide synthesis.
Caption: A simplified cycle for automated solid-phase peptide synthesis.
Caption: A decision-making framework for choosing a synthesis method.
Experimental Protocols
The following protocols outline the synthesis of a peptide fragment with this compound at the N-terminus. This procedure assumes a standard Fmoc/tBu strategy for the preceding amino acids.
Protocol 1: Manual Synthesis of a Cbz-Trp-[...]-Peptide Fragment
This protocol is for a 0.1 mmol scale synthesis on a rink amide resin.
1. Resin Preparation:
-
Swell 150-200 mg of rink amide resin (substitution ~0.5-0.7 mmol/g) in dimethylformamide (DMF) for 1 hour in a manual reaction vessel.
2. Standard Fmoc-SPPS Cycles:
-
Perform standard Fmoc-SPPS cycles to assemble the desired peptide sequence preceding the N-terminal tryptophan.
-
Fmoc Deprotection: Treat the resin with 5 mL of 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling: Pre-activate a solution of the next Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIEA (6 eq.) in DMF for 2 minutes. Add to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Confirm coupling completion with a negative Kaiser test.[8] If the test is positive (blue beads), repeat the coupling step.
3. Final Coupling of this compound:
-
After the final Fmoc deprotection and subsequent washing of the penultimate amino acid, prepare the coupling solution for this compound.
-
In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and HBTU (3.9 eq., 0.39 mmol) in ~5 mL of DMF.
-
Add DIEA (6 eq., 0.6 mmol) to the vial.
-
Immediately add the activated solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Dry the resin under a high vacuum for several hours.
Protocol 2: Automated Synthesis of a Cbz-Trp-[...]-Peptide Fragment
This protocol is a specialized application for an automated synthesizer and may require custom programming.
1. System Preparation:
-
Set up the automated synthesizer with the required amino acid vials, activator solutions (HBTU/DIEA in DMF), deprotection solution (20% piperidine in DMF), and washing solvents.
-
Place the this compound in a dedicated vial or program a manual addition step.
2. Automated Peptide Elongation:
-
Program the synthesizer to perform standard Fmoc-SPPS cycles for the peptide sequence. The synthesizer will automatically handle the deprotection, washing, and coupling steps.[1]
3. Final Coupling of this compound:
-
After the final automated Fmoc deprotection cycle, program the synthesizer to perform the final coupling step.
-
The program should instruct the instrument to deliver a solution containing this compound (typically 4-5 equivalents), an activator like HBTU (3.9 equivalents), and a base like DIEA (6 equivalents).[9]
-
Set an extended coupling time (e.g., 2-4 hours) to ensure the reaction goes to completion, as Cbz-protected amino acids may react slower than their Fmoc counterparts.
-
Following the coupling, program a final, thorough washing sequence with DMF and DCM.
-
Initiate the automated drying protocol.
Protocol 3: Cleavage of the Protected Fragment from Resin
This protocol is for cleaving a protected peptide fragment from a hyper-acid sensitive resin like 2-Chlorotrityl chloride (2-CTC) resin.
1. Resin Preparation:
-
Ensure the dried peptide-resin is placed in a suitable reaction vessel.
-
Swell the resin in DCM for 30 minutes.
2. Cleavage:
-
Prepare a solution of 1-2% Trifluoroacetic acid (TFA) in DCM.
-
Treat the resin with the cleavage cocktail for 30-60 minutes with gentle agitation.[9] The reaction progress can be monitored by taking small aliquots of the solution and analyzing by HPLC.
-
Filter the resin and collect the filtrate, which contains the protected peptide fragment.
3. Work-up:
-
Immediately neutralize the acidic filtrate by adding a base such as pyridine or by pouring it into a cooled solution of 10% pyridine in methanol.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude protected fragment can be purified by flash chromatography on silica gel.
Protocol 4: Purification and Analysis
1. Purification (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, or aqueous acetonitrile with 0.1% TFA for unprotected peptides).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of mobile phase B is used for elution (e.g., 5-95% B over 40 minutes), optimized based on the peptide's hydrophobicity.[8]
-
Collect fractions and analyze for purity.
2. Analysis:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the molecular weight and identity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7][10]
Conclusion
Both manual and automated methods are effective for the synthesis of peptide fragments incorporating N-terminal this compound. The manual approach provides unparalleled flexibility, which is ideal for developing and optimizing protocols for complex or novel sequences. For applications demanding high throughput, superior reproducibility, and minimal operator intervention, automated systems offer a significant advantage. The choice of method will ultimately depend on the specific research goals, scale of production, and available instrumentation.
References
- 1. Automated Peptide Synthesis – American Peptide Society [americanpeptidesociety.org]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cbz-L-Trp-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient incorporation of N-terminally protected amino acids is a critical determinant of success in peptide synthesis. Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH) is a crucial building block in the synthesis of peptides and pharmaceuticals. However, the bulky indole side chain of tryptophan presents significant steric hindrance, which can impede coupling reactions and lead to lower yields and the formation of side products.[1][2][3] The selection of an appropriate coupling reagent and the optimization of reaction conditions are therefore paramount to maximizing the efficiency of this compound incorporation into diverse peptide sequences.
The indole side chain of tryptophan is also susceptible to oxidation and electrophilic substitution, particularly during the acidic conditions often used for deprotection in Boc-based synthesis strategies.[4][5] Protecting the indole nitrogen, for instance with a Boc group (Cbz-L-Trp(Boc)-OH), can minimize these side reactions.[4][5] This document provides a comparative evaluation of common coupling reagents, detailed experimental protocols, and troubleshooting strategies to enhance the coupling efficiency of this compound in various peptide sequences.
Factors Influencing this compound Coupling Efficiency
Several factors can significantly impact the final yield and purity of peptides containing this compound:
-
Steric Hindrance: The bulky indole group of tryptophan can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain, slowing down the reaction rate.[1][3] This effect is more pronounced when coupling to another sterically hindered amino acid.
-
Choice of Coupling Reagent: The efficiency of peptide bond formation and the suppression of side reactions like racemization are highly dependent on the coupling reagent.[4][6] Reagents like HATU are particularly effective for sterically hindered couplings.[1][7][8]
-
Reaction Conditions: Solvent, temperature, and reaction time must be optimized to ensure complete reaction and minimize degradation.[4] For challenging couplings, extending the reaction time can significantly improve yields.[1]
-
Peptide Aggregation: Tryptophan-rich sequences are prone to aggregation, which can reduce the accessibility of reactive sites.[1][5] The choice of solvent and the use of chaotropic salts or pseudoproline dipeptides can help disrupt aggregation.[1][5]
-
Side Reactions of the Indole Ring: The electron-rich indole ring is susceptible to oxidation and alkylation, especially during acidic deprotection steps.[3][4] Protection of the indole nitrogen is a common strategy to mitigate these side reactions.[4][5]
Comparative Performance of Coupling Reagents for this compound
The selection of an appropriate coupling reagent is a crucial step in optimizing the synthesis of tryptophan-containing peptides. The following table summarizes the expected performance of various coupling reagents for the incorporation of this compound based on their known reactivity and potential for side reactions.
| Coupling Reagent | Class | Typical Yield | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Very Fast | Low | Highly efficient, especially for hindered couplings. Should not be used in large excess to avoid potential side reactions with the N-terminus.[6][7][8][9] |
| HBTU | Aminium/Uronium Salt | High | Fast | Low | A reliable and cost-effective option for routine couplings. Slower than HATU.[4][6][9] |
| PyBOP | Phosphonium Salt | High | Fast | Low | Byproducts are generally less hazardous than those of BOP.[7][9] |
| DIC/HOBt | Carbodiimide | Moderate to High | Moderate | Low with HOBt | A cost-effective and reliable choice. The byproduct (DIU) is soluble in most organic solvents.[3][7][8] |
| COMU | Uronium Salt | Very High | Very Fast | Low | Shows greater coupling efficiency and is more soluble in a broad range of solvents than HBTU/HATU.[10] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS) using either Fmoc or Boc protection strategies.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Manual SPPS Coupling of this compound using HATU
This protocol is designed for the manual solid-phase synthesis of a peptide containing a this compound residue.
Materials:
-
Appropriate resin with the N-terminus deprotected (e.g., on a Rink Amide resin).
-
This compound (or Cbz-L-Trp(Boc)-OH) (3 equivalents relative to resin substitution).
-
HATU (2.9 equivalents).[1]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Methanol (MeOH), peptide synthesis grade.
-
Solid-phase synthesis vessel.
-
Shaker.
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
If the N-terminus is protected, perform the deprotection step according to the specific chemistry (e.g., 20% piperidine in DMF for Fmoc).
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).[11]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[11] For sterically hindered couplings, the time can be extended.[1]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[11]
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min) to remove any excess reagents and byproducts.[1]
-
-
Chain Elongation:
-
Repeat the deprotection, washing, coupling, and washing cycle for the subsequent amino acids in the peptide sequence.
-
Protocol 2: Solution-Phase Coupling of this compound to an Amino Acid Ester
This protocol describes a general procedure for the solution-phase synthesis of a dipeptide.
Materials:
-
This compound (1.0 equivalent).
-
Amino acid methyl or ethyl ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.1 equivalents).[4]
-
DIC (1.1 equivalents) and HOBt (1.2 equivalents).[4]
-
DIPEA or N-methylmorpholine (NMM) (1.1 equivalents).
-
DCM or DMF, anhydrous.
-
Ethyl acetate (EtOAc).
-
1M HCl or 5% citric acid solution.
-
5% NaHCO₃ solution.
-
Brine.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Round-bottom flask and magnetic stirrer.
Procedure:
-
Preparation of the Free Amino Acid Ester:
-
Dissolve the amino acid ester hydrochloride (1.1 eq.) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA or NMM (1.1 eq.) and stir for 15-30 minutes at 0°C to neutralize the hydrochloride and generate the free amine.
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in DCM or DMF.[4]
-
Cool this solution to 0°C.
-
Add DIC (1.1 eq.) to the this compound solution and stir for 5-10 minutes at 0°C to form the active ester.
-
Add the cold solution of the free amino acid ester (from step 1) to the activated this compound mixture.[4]
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Extraction:
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used (DIU from DIC is more soluble).
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with a mild acid (e.g., 1M HCl or 5% citric acid), water, a mild base (e.g., 5% NaHCO₃ solution), and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization as needed.
-
Troubleshooting and Optimization
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the coupling of this compound.
Caption: Troubleshooting workflow for this compound coupling.
Low Coupling Yield:
-
Inefficient Coupling Reagent: For sterically demanding couplings involving tryptophan, standard reagents may be insufficient. Switching to a more potent coupling reagent like HATU or COMU is highly recommended.[1][9]
-
Incomplete Activation: Ensure the correct stoichiometry of the coupling reagent and base. A short pre-activation step of the amino acid before adding it to the resin can enhance the reaction rate.[1][11]
-
Peptide Aggregation: Tryptophan-containing peptides are known to aggregate.[1][5] To mitigate this, consider switching to a more polar solvent like N-methylpyrrolidone (NMP), adding chaotropic salts, or incorporating pseudoproline dipeptides to disrupt secondary structures.[1][5]
-
Double Coupling: For particularly difficult sequences, performing the coupling step twice before proceeding to the next deprotection can significantly improve the yield.[3]
Presence of Unexpected Side Products:
-
Indole Alkylation/Oxidation: The indole ring of tryptophan is susceptible to modification. Using an indole-protected version of tryptophan, such as Cbz-L-Trp(Boc)-OH, is the most effective way to prevent these side reactions.[4][5]
-
Racemization: While less common with modern coupling reagents, epimerization can occur. The addition of an additive like HOBt or HOAt can suppress racemization.[7][8] Lowering the reaction temperature and reducing the activation time can also be beneficial.[2]
By understanding the factors that influence the coupling efficiency of this compound and by selecting the appropriate reagents and reaction conditions, researchers can successfully incorporate this important amino acid into a wide range of peptide sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Dipeptides using Cbz-L-Trp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of chemical biology and drug discovery. Dipeptides containing tryptophan are of particular interest due to their prevalence in bioactive natural products and their diverse pharmacological activities, including anticancer, neuroprotective, and anti-angiogenic effects.[1] The indole side chain of tryptophan, however, presents a unique challenge during synthesis as it is susceptible to oxidation and acid-catalyzed side reactions.
This document provides detailed protocols and application notes for the solution-phase synthesis of dipeptides using N-α-benzyloxycarbonyl-L-tryptophan (Cbz-L-Trp-OH). The benzyloxycarbonyl (Cbz) group is a robust protecting group for the α-amino functionality, readily introduced and typically removed under neutral conditions via hydrogenolysis, thus preserving the integrity of the sensitive tryptophan indole ring.[2] These protocols are designed to be accessible for researchers in academic and industrial settings, providing a reliable method for the synthesis of tryptophan-containing dipeptides for further investigation.
Protecting Group Strategy
In dipeptide synthesis, strategic protection of reactive functional groups is essential to prevent unwanted side reactions and ensure the formation of the correct peptide bond.[2] For the synthesis of a dipeptide from this compound and an amino acid ester (e.g., Glycine methyl ester), the following protection scheme is employed:
-
N-α-Amino Group (Tryptophan): Protected with the Benzyloxycarbonyl (Cbz) group. This group is stable under the coupling conditions and can be selectively removed by catalytic hydrogenolysis.
-
Carboxyl Group (Tryptophan): Remains unprotected to participate in the amide bond formation.
-
Indole Side Chain (Tryptophan): In many cases, the indole nitrogen does not require protection for the synthesis of simple dipeptides, especially when using carbodiimide coupling methods under mild conditions. However, for more complex syntheses or multi-step reactions, protection with a group like formyl (For) or tert-butoxycarbonyl (Boc) can minimize side reactions. This protocol will proceed without indole protection for simplicity.
-
Amino Group (Coupling Partner): Remains as a free base or is liberated from its hydrochloride salt in situ to act as the nucleophile.
-
Carboxyl Group (Coupling Partner): Protected as a methyl or benzyl ester to prevent self-coupling. This ester can be removed in a final saponification or hydrogenolysis step if the free acid dipeptide is desired.[2]
Experimental Protocols
This section details the necessary procedures for the synthesis of a model dipeptide, Cbz-L-Trp-Gly-OMe, via a carbodiimide-mediated coupling reaction in solution.
Protocol 1: Preparation of Glycine Methyl Ester Hydrochloride (H-Gly-OMe·HCl)
This protocol describes the esterification of glycine, a common C-terminal amino acid partner.
Materials:
-
Glycine
-
Methanol (MeOH), anhydrous
-
Trimethylchlorosilane (TMSCl) or Thionyl chloride (SOCl₂)
-
Diethyl ether, anhydrous
Methodology (using TMSCl):
-
Suspend Glycine (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add Trimethylchlorosilane (1.5 eq) dropwise to the stirred suspension.
-
Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours, during which the suspension will become a clear solution.
-
Monitor the reaction by TLC (Ninhydrin stain).
-
Upon completion, remove the solvent under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the product.
-
Filter the white solid, wash with diethyl ether, and dry under vacuum to yield H-Gly-OMe·HCl.[3]
Protocol 2: Solution-Phase Synthesis of Cbz-L-Trp-Gly-OMe
This protocol details the coupling of this compound with glycine methyl ester using N,N'-Dicyclohexylcarbodiimide (DCC) and the additive 1-Hydroxybenzotriazole (HOBt) to minimize racemization.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Methodology:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (10 mL per gram of this compound).
-
In a separate flask, suspend H-Gly-OMe·HCl (1.05 eq) in anhydrous DCM and add NMM (1.05 eq) to liberate the free amine. Stir for 10-15 minutes.
-
Cool the this compound solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM to the this compound solution and stir for 20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Add the prepared H-Gly-OMe free base solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of EtOAc/Hexane).
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization (e.g., from EtOAc/hexane) to afford the pure Cbz-L-Trp-Gly-OMe.
Data Presentation
Quantitative data for the starting material and representative coupling reagents are summarized below.
Table 1: Physicochemical Properties of N-Cbz-L-Tryptophan
| Property | Value | Reference |
| CAS Number | 7432-21-5 | [4][5] |
| Molecular Formula | C₁₉H₁₈N₂O₄ | [5] |
| Molecular Weight | 338.36 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 132-134 °C | [4] |
| Solubility | Soluble in DMF, DCM, THF; sparingly soluble in water | [5] |
| Storage | 2-8 °C | [5] |
Table 2: Common Coupling Reagents for Solution-Phase Synthesis
| Reagent | Acronym | Pros | Cons |
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, effective, widely used.[6] | Byproduct (DCU) has low solubility, can be difficult to remove.[6] |
| N,N'-Diisopropylcarbodiimide | DIC | Byproduct (DIU) is more soluble than DCU, easier for workup. | More expensive than DCC. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble reagent and byproduct, easily removed by aqueous wash.[6] | More expensive, can be less efficient for sterically hindered couplings. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency, low racemization. | More expensive, phosphonium-based byproducts. |
| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | Very fast and efficient, low racemization, good for difficult couplings. | High cost, potential for side reactions if not used correctly. |
Table 3: Representative Yields and Characterization of Cbz-L-Trp-Dipeptides
| Dipeptide | Coupling Reagent | Yield (%) | Physical State | Melting Point (°C) |
| Cbz-L-Trp-L-Leu-OMe | DCC | 25-67% | - | - |
| Cbz-L-Ala-L-Val-OMe | Ynamine Reagent | 84% | Crystalline | - |
| Cbz-L-Ala-L-Phe-OMe | Ynamine Reagent | 88% | Crystalline | - |
| Cbz-L-Trp-Gly-OMe | DCC/HOBt | 60-85% (Typical) | Solid | Not Reported |
Note: Yields are highly dependent on reaction scale, purity of reagents, and purification method. The yield for Cbz-L-Trp-Gly-OMe is an estimated typical range based on similar reported syntheses.[7][8]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: General workflow for dipeptide synthesis.
Biological Signaling Pathway
Tryptophan-containing dipeptides have been shown to possess anti-angiogenic properties by modulating key signaling pathways. For example, the dipeptide Trp-Leu (WL) can inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical step in angiogenesis.[1]
Caption: Inhibition of VEGFR-2 signaling by Trp-dipeptides.
References
- 1. Characterization of tryptophan-containing dipeptides for anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Cbz-L-Tryptophan | 7432-21-5 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. peptide.com [peptide.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Monitoring the Incorporation of Cbz-L-Trp-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the incorporation of N-Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH) during solid-phase peptide synthesis (SPPS). Accurate monitoring of each coupling step is critical to ensure the synthesis of the target peptide with high purity and yield. The following sections detail both qualitative and quantitative methods for this purpose.
Introduction to Monitoring in SPPS
Solid-phase peptide synthesis is a cornerstone of peptide research and drug development, enabling the stepwise construction of peptides on a solid support. The incorporation of each amino acid must be efficient to avoid the accumulation of deletion sequences and other impurities. Monitoring the progress of the coupling reaction, particularly for bulky or protected amino acids like this compound, is therefore essential. This guide outlines several widely used analytical techniques to ensure the successful incorporation of this compound.
Qualitative Monitoring of Coupling Reactions
Qualitative methods provide a rapid assessment of the completion of the coupling reaction by detecting the presence or absence of free primary amines on the resin-bound peptide. A negative result indicates that the amine is no longer available to react, suggesting a successful coupling.
The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive method for detecting free primary amines. The ninhydrin reagent reacts with primary amines to produce a characteristic deep blue color.
Protocol for the Kaiser Test:
-
Sample Preparation: Collect a small sample of the peptide-resin (approximately 1-5 mg) in a small test tube.
-
Reagent Preparation:
-
Reagent A: Dissolve 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: Dissolve 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 0.001 M aqueous solution of potassium cyanide (KCN).
-
-
Test Procedure:
-
To the resin sample, add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 1 drop of Reagent C.
-
Heat the test tube in a heating block at 100-110°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
-
-
Interpretation of Results:
-
Intense blue beads and/or blue solution: Incomplete coupling reaction (presence of free primary amines). Recoupling is necessary.
-
Yellow or colorless beads and solution: Complete coupling reaction (absence of free primary amines).
-
Quantitative Monitoring of this compound Incorporation
Quantitative methods provide more detailed information about the extent of the coupling reaction and the purity of the synthesized peptide. These methods typically require a small amount of the peptide to be cleaved from the resin support for analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of the crude peptide and monitoring the consumption of this compound. By comparing the chromatograms of the reaction mixture over time, the disappearance of the this compound peak and the appearance of the peptide peak can be monitored.
Protocol for HPLC Analysis:
-
Sample Preparation (Rapid Cleavage):
-
Collect a small sample of the peptide-resin (approximately 5-10 mg).
-
Prepare a cleavage cocktail. For many resins, a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is effective.[1][2]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at room temperature.[3][4]
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient is 5% to 95% Mobile Phase B over 30 minutes.[5]
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm (due to the tryptophan indole ring).
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram. The incorporation of this compound is successful if the peak corresponding to the free amino acid is significantly diminished or absent, and a new peak corresponding to the elongated peptide is observed.
-
| Compound | Expected Retention Behavior |
| This compound | Elutes as a sharp, well-defined peak. |
| Unreacted Starting Peptide | Elutes earlier than the product peptide due to lower hydrophobicity. |
| Product Peptide | Elutes later than the starting peptide due to the increased hydrophobicity from the incorporated this compound. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight. It is a highly accurate method for confirming the successful incorporation of this compound.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation:
-
Prepare the peptide sample using the rapid cleavage protocol described for HPLC analysis.
-
Alternatively, for on-resin analysis, a small number of beads can be mixed directly with the MALDI matrix.[6]
-
Dissolve the cleaved peptide in a solvent compatible with the ionization source (e.g., 0.1% formic acid in water/acetonitrile).
-
Desalting the sample using a C18 ZipTip can improve spectral quality.
-
-
MS Analysis:
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometers are commonly used.
-
Data Acquisition: Acquire a full MS scan to determine the molecular weight of the peptide.
-
-
Data Analysis:
-
Calculate the expected molecular weight of the peptide with the incorporated this compound.
-
Compare the theoretical mass with the observed mass from the spectrum. A match confirms the successful coupling.
-
| Compound | Molecular Weight (Da) | Expected Mass Shift upon Incorporation (Da) |
| This compound | 338.36 | N/A |
| Growing Peptide Chain (P) | Varies | N/A |
| Product Peptide (P + Cbz-L-Trp) | MW(P) + 320.35* | +320.35 |
*Note: The mass added corresponds to the Cbz-Trp residue (C19H16N2O3), as a molecule of water is lost during peptide bond formation.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method to monitor the disappearance of the starting material (this compound) in the reaction solution.
Protocol for TLC Analysis:
-
Sample Preparation:
-
At different time points during the coupling reaction, take a small aliquot of the reaction solution (the supernatant, not the resin).
-
-
TLC Conditions:
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase: A mixture of dichloromethane, methanol, and acetic acid (e.g., 95:4:1) can be effective for separating the protected amino acid.
-
Visualization: UV light (254 nm) to visualize the Cbz-protected tryptophan, and/or staining with a ninhydrin solution.
-
-
Data Analysis:
-
Spot the initial reaction mixture and the aliquots taken over time on the TLC plate.
-
The disappearance of the spot corresponding to this compound indicates its consumption in the reaction.
-
| Compound | Expected Rf Value |
| This compound | Will have a characteristic Rf value in the chosen mobile phase. |
| Coupling Reagents/Byproducts | May appear as additional spots on the TLC plate. |
Summary of Monitoring Methods
| Method | Type | Information Provided | Speed |
| Kaiser Test | Qualitative | Presence/absence of free primary amines. | Very Fast |
| HPLC | Quantitative | Purity of the peptide and consumption of starting material. | Moderate |
| Mass Spectrometry | Quantitative | Confirmation of molecular weight. | Moderate |
| TLC | Semi-quantitative | Consumption of this compound in the reaction solution. | Fast |
Conclusion
A combination of these monitoring techniques provides a comprehensive picture of the incorporation of this compound during solid-phase peptide synthesis. The rapid and simple Kaiser test can be used routinely after each coupling step to ensure the reaction has gone to completion. For troubleshooting or for the synthesis of particularly important or difficult peptides, HPLC and mass spectrometry offer more detailed quantitative information to confirm the identity and purity of the product.
References
Application Notes and Protocols for the Large-Scale Synthesis of Peptides with Cbz-L-Trp-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis of peptides incorporating N-α-Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH). This document outlines detailed protocols for solution-phase synthesis, purification, and analysis, along with a discussion of the critical parameters for scaling up production. Quantitative data is summarized in tables for clarity, and key workflows are visualized using diagrams.
Introduction
The large-scale synthesis of peptides is a critical component of pharmaceutical development and manufacturing. While solid-phase peptide synthesis (SPPS) is widely used for research and the production of longer peptides, classical solution-phase synthesis remains a robust and cost-effective method for the industrial production of shorter peptides and peptide fragments.[1] The use of the Carbobenzyloxy (Cbz or Z) protecting group, introduced by Bergmann and Zervas, is a well-established strategy in solution-phase synthesis due to the stability of the protecting group and the formation of volatile by-products during deprotection.[1]
Tryptophan-containing peptides are of significant interest due to the unique structural and functional properties conferred by the indole side chain. However, the synthesis of these peptides presents challenges, as the indole ring is susceptible to oxidation and alkylation under acidic conditions often used during synthesis and cleavage.[2] Careful selection of protecting groups and reaction conditions is therefore essential to minimize side reactions and ensure high purity and yield of the final product.
These application notes will focus on the use of this compound in a scalable solution-phase synthesis process.
Data Presentation
Comparison of Protecting Group Strategies for Tryptophan-Containing Peptides
The choice between the two most common N-α-protecting group strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts the outcome of the synthesis of tryptophan-containing peptides. The following table provides a comparative summary based on established principles.
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Crude Purity (%) | Generally 70-85% | Generally >90% | Purity is sequence-dependent. The harsher final cleavage in Boc chemistry can lead to more side products. |
| Overall Yield (%) | Typically 60-80% | Typically >85% | Yield is highly dependent on the efficiency of each coupling and deprotection step. |
| Deprotection Conditions | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | The strong acid in the Boc strategy can lead to side reactions on the tryptophan indole ring. |
| Side-Chain Protection | Acid-labile groups (e.g., Bzl) | Acid-labile groups (e.g., tBu) | Fmoc chemistry offers better orthogonality with acid-labile side-chain protecting groups. |
| Cleavage from Resin (SPPS) | Harsh conditions (e.g., HF) | Milder conditions (e.g., TFA) | Not directly applicable to solution-phase synthesis but indicates the general chemical environment. |
Representative Yields and Purity for Large-Scale Solution-Phase Synthesis of a Dipeptide (Cbz-Trp-Gly-OH)
The following table outlines the expected yields and purity at different stages of a large-scale solution-phase synthesis of a model dipeptide, Cbz-Trp-Gly-OH. These values are representative and may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material Scale (kg) | Expected Yield (%) | Purity by HPLC (%) |
| 1. Coupling | Cbz-Trp-Gly-OMe | 1.0 (of this compound) | 85-95 | >95 |
| 2. Saponification | Cbz-Trp-Gly-OH | 1.2 (of Cbz-Trp-Gly-OMe) | 90-98 | >97 |
| 3. Final Product after Recrystallization | Cbz-Trp-Gly-OH | 1.0 (of crude Cbz-Trp-Gly-OH) | 80-90 | >99 |
Experimental Protocols
General Workflow for Solution-Phase Dipeptide Synthesis
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using this compound.
Caption: General workflow for dipeptide synthesis.
Detailed Protocol for Large-Scale Synthesis of Cbz-Trp-Gly-OH
This protocol describes the synthesis of Cbz-Trp-Gly-OH on a kilogram scale.
Materials and Reagents:
-
Cbz-L-Tryptophan (this compound)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
Step 1: Coupling Reaction to form Cbz-Trp-Gly-OMe
-
Preparation of Glycine Methyl Ester Free Base: In a suitable reactor, suspend H-Gly-OMe·HCl (1.1 equivalents) in DCM. Cool the suspension to 0-5 °C and slowly add DIPEA (1.1 equivalents) while maintaining the temperature. Stir for 30 minutes.
-
Activation of this compound: In a separate reactor, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0-5 °C.
-
Coupling: To the solution from step 2, add a solution of DCC (1.05 equivalents) in DCM dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0-5 °C.
-
Reaction: Add the free base solution from step 1 to the activated this compound solution. Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture to 0-5 °C to precipitate the dicyclohexylurea (DCU) by-product. Filter the mixture through a pad of Celite to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Cbz-Trp-Gly-OMe as a solid.
Step 2: Saponification to form Cbz-Trp-Gly-OH
-
Hydrolysis: Dissolve the crude Cbz-Trp-Gly-OMe in a mixture of MeOH and water. Cool the solution to 10-15 °C.
-
Slowly add a solution of NaOH (1.1 equivalents) in water, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by HPLC.
-
Acidification: Once the reaction is complete, cool the mixture to 0-5 °C and acidify with 1 M HCl to a pH of 2-3 to precipitate the product.
-
Isolation: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum to yield the crude Cbz-Trp-Gly-OH.
Step 3: Purification by Recrystallization
-
Dissolve the crude Cbz-Trp-Gly-OH in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to obtain the pure Cbz-Trp-Gly-OH.
Purification and Analysis Workflow
The following diagram outlines the general workflow for the purification and analysis of the synthesized peptide.
Caption: Purification and analysis workflow.
Biological Context: Tryptophan-Containing Peptides and GPCR Signaling
Tryptophan residues play a crucial role in the interaction of many peptide ligands with their G-protein coupled receptors (GPCRs). The indole side chain of tryptophan can participate in various non-covalent interactions, including hydrophobic, cation-π, and hydrogen bonding, which are critical for receptor binding and activation.
The following diagram illustrates a simplified signaling pathway for a generic peptide-activated GPCR.
Caption: Peptide-GPCR signaling pathway.
Upon binding of a tryptophan-containing peptide ligand to its specific GPCR, the receptor undergoes a conformational change. This change is transmitted to the intracellular side, where it catalyzes the exchange of GDP for GTP on the associated heterotrimeric G-protein. The activated G-protein then dissociates and modulates the activity of downstream effector enzymes, leading to the generation of second messengers and ultimately a cellular response. The specific nature of the cellular response depends on the identity of the G-protein and the downstream signaling cascade.
References
Application Notes: The Use of Cbz-L-Trp-OH in Peptide Fragment Condensation
Introduction
The synthesis of long peptides and small proteins (>50 amino acids) is a significant challenge in chemical biology and drug development. While stepwise solid-phase peptide synthesis (SPPS) is a powerful technique, its efficiency can decrease with increasing peptide length due to cumulative yield losses, aggregation, and difficult purifications.[1][2] Fragment condensation emerges as a robust alternative, involving the synthesis of smaller, protected peptide fragments that are subsequently coupled together in solution or on a solid support.[1][3] This strategy allows for the purification of intermediate fragments, ensuring higher purity of the final polypeptide.
N-Carbobenzyloxy-L-tryptophan (Cbz-L-Trp-OH) is a critical reagent in this approach. The Cbz (or Z) group serves as a temporary protecting group for the α-amino function. A key advantage of the Cbz group is its unique cleavage condition—hydrogenolysis—which provides orthogonality with other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[1] This allows for precise, selective deprotection during a multi-step synthesis. However, tryptophan itself presents challenges due to the susceptibility of its indole side chain to oxidation and acid-catalyzed side reactions, necessitating careful selection of reaction and deprotection conditions.[4][5]
These notes provide detailed protocols and key considerations for the successful application of this compound in fragment condensation strategies.
Key Advantages
-
Orthogonal Protection Scheme: The Cbz group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. It is selectively cleaved using catalytic hydrogenolysis (e.g., H₂/Pd-C), which does not affect most other protecting groups, enabling complex synthesis designs.[1]
-
Racemization Suppression: While the C-terminal residue of a peptide fragment is prone to racemization during coupling, the use of urethane-based protecting groups like Cbz, combined with appropriate coupling reagents and additives (e.g., HOBt, OxymaPure), significantly minimizes this risk.[3][6]
-
Improved Fragment Handling: The purification of intermediate protected fragments is often more manageable than the purification of the final, large peptide, leading to a higher-purity final product.[1]
Experimental Protocols
Protocol 1: Solution-Phase Fragment Condensation
This protocol describes the coupling of two protected peptide fragments: Fragment A (the N-terminal fragment with a C-terminal this compound) and Fragment B (the C-terminal fragment with a free N-terminus).
1. Preparation of Peptide Fragments:
-
Fragment A (e.g., Cbz-Peptide₁-Trp-OH): Synthesize the peptide sequence on a resin that allows cleavage of the fully protected fragment (e.g., 2-Chlorotrityl chloride resin). The final C-terminal residue to be coupled is this compound, which is typically incorporated during the synthesis of the fragment.
-
Fragment B (e.g., H-Peptide₂-NH₂): Synthesize the peptide on a suitable resin (e.g., Rink Amide for a C-terminal amide).[5] After synthesis, selectively cleave the N-terminal protecting group (e.g., Fmoc) while leaving the side-chain protecting groups and the resin linkage intact. Alternatively, cleave the fragment from the resin, purify it, and then deprotect the N-terminus.
2. Fragment Condensation Reaction:
-
Materials:
-
Fragment A (1.0 equivalent)
-
Fragment B (1.0–1.2 equivalents)
-
Coupling Reagents: e.g., DIC/OxymaPure or HATU/DIPEA
-
Anhydrous Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve Fragment A (1.0 eq) and Fragment B (1.1 eq) in a minimal amount of anhydrous DMF. Ensure complete dissolution; a co-solvent like DCM may be used.[1]
-
Cool the reaction vessel to 0°C in an ice bath.
-
Coupling Agent Addition (Choose one method):
-
Method A (Carbodiimide): In a separate vessel, pre-activate Fragment A by dissolving it with OxymaPure (1.2 eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) and stir at 0°C for 10-15 minutes. Add this pre-activated solution to the solution of Fragment B.[1][7]
-
Method B (Uronium Salt): To the cooled mixture of Fragments A and B, add HATU (1.1 eq) and DIPEA (2.0 eq).[8] The base is critical for activating the uronium reagent.
-
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to slowly warm to room temperature.
-
Let the reaction proceed for 8–24 hours.[7] Monitor the progress by analytical RP-HPLC until Fragment A is consumed.
-
3. Work-up and Purification:
- Once the reaction is complete, remove the solvent (e.g., DMF) under reduced pressure.
- Triturate the resulting residue with cold diethyl ether or cold 0.1 N HCl to precipitate the crude peptide and dissolve excess reagents and by-products (like diisopropylurea).[1]
- Collect the solid precipitate by filtration or centrifugation and wash it several times with cold ether.
- Dry the crude protected peptide under vacuum.
- Purify the peptide by flash column chromatography on silica gel or by size-exclusion chromatography.[1]
4. Cbz Group Deprotection (Hydrogenolysis):
- Dissolve the purified, Cbz-protected peptide in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a DMF/MeOH mixture for better solubility.[1]
- Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).[1]
- Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask or purge the vessel continuously with H₂ at atmospheric pressure.
- Stir the mixture vigorously at room temperature for 2–16 hours. Monitor the deprotection by RP-HPLC.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
- Wash the Celite pad with the reaction solvent.
- Remove the solvent from the filtrate under reduced pressure to yield the peptide with a free N-terminus.
Data Presentation
The efficiency of fragment condensation depends heavily on the peptide sequences, solvent, and coupling reagents. The following table provides illustrative data for typical fragment condensation reactions.
| N-Terminal Fragment (A) | C-Terminal Fragment (B) | Coupling Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| Cbz-Peptide₁-Trp-OH | H-Peptide₂-NH₂ | DIC / OxymaPure | DMF | 12 - 24 | 70 - 85 | >90 |
| Cbz-Peptide₃-Trp-OH | H-Peptide₄-OtBu | HATU / DIPEA | DMF/DCM | 8 - 12 | 75 - 90 | >92 |
| Cbz-Peptide₅-Trp-OH | H-Peptide₆-NH₂ | TDBTU / DIPEA | DMA | 12 | 65 - 80 | >90 |
Note: This table presents representative data. Yields and purity are highly sequence-dependent and require optimization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
preventing indole ring oxidation of Cbz-L-Trp-OH during cleavage
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for preventing the oxidation of the indole ring of Cbz-L-Tryptophan-OH during the cleavage of the benzyloxycarbonyl (Cbz) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is indole ring oxidation and why does it occur during Cbz cleavage of tryptophan?
A1: The indole ring of tryptophan is an electron-rich aromatic system, making it highly susceptible to oxidation and electrophilic attack.[1] During acid-catalyzed Cbz cleavage (acidolysis), reactive carbocations are generated (e.g., benzyl cations) which can alkylate the nucleophilic indole ring, leading to undesired side products.[2] Furthermore, exposure to atmospheric oxygen, trace metal impurities, or light can lead to the formation of colored, oxidized byproducts like kynurenines.[1]
Q2: What are "scavengers" and how do they prevent side reactions?
A2: Scavengers are reagents added to the cleavage reaction mixture to trap reactive intermediates, such as carbocations.[2] They are typically more nucleophilic than the tryptophan indole ring and thus react preferentially with the damaging electrophiles, preventing them from modifying the desired product.[2]
Q3: What are the primary methods for Cbz group cleavage?
A3: The two most common methods for removing a Cbz group are:
-
Acidolysis: Treatment with a strong acid, such as Trifluoroacetic Acid (TFA) or HBr in acetic acid.
-
Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[3]
Q4: Which scavengers are recommended for acidolytic Cbz cleavage?
A4: For acidolysis, particularly with TFA, a scavenger is critical. Common choices include:
-
Trialkylsilanes (e.g., Triisopropylsilane - TIS, Triethylsilane - TES): Highly effective at quenching carbocations.[4][5] A standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2][5]
-
Ethanedithiol (EDT): An excellent scavenger that is particularly effective in preventing the acid-catalyzed oxidation of tryptophan residues.[4][6]
-
Thioanisole: Effectively prevents S-alkylation in methionine-containing peptides and can also protect tryptophan.[2][4]
Q5: Are scavengers needed for catalytic hydrogenation?
A5: While the primary concern during hydrogenation is not carbocation formation, the tryptophan indole ring remains sensitive to oxidation from dissolved oxygen in the solvent. Therefore, it is crucial to use degassed solvents and maintain a rigorously inert atmosphere (e.g., with nitrogen or argon) to prevent oxidative side reactions.[1] While not "scavengers" in the acidolysis sense, antioxidants could be considered in specific cases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns yellow, brown, or black. | 1. Oxidation of the tryptophan indole ring.[1] 2. Presence of trace metal impurities or peroxides in solvents.[1] | 1. For Acidolysis: Add an effective scavenger like Triisopropylsilane (TIS) or Ethanedithiol (EDT) to the cleavage cocktail.[4] 2. For Hydrogenation: Thoroughly degas all solvents (e.g., by sparging with N₂ or Ar) and ensure the reaction is run under a positive pressure of inert gas.[1] 3. Use high-purity, peroxide-free solvents. |
| Low yield of L-Trp-OH and multiple spots on TLC/peaks on HPLC. | 1. Incomplete Cbz deprotection.[2] 2. Alkylation of the indole ring by carbocation intermediates during acidolysis.[2][6] 3. Degradation of the product due to prolonged reaction times or harsh conditions.[4] | 1. For Hydrogenation: Use a fresh, active Pd/C catalyst. Ensure the system is free of catalyst poisons (e.g., sulfur compounds). Increase H₂ pressure or reaction time if necessary. 2. For Acidolysis: Increase the reaction time or use a stronger acid cocktail. Ensure a sufficient amount of scavenger is present to prevent side reactions. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).[5] |
| Side product observed with a mass increase corresponding to alkylation. | The indole ring was alkylated by a carbocation generated from the Cbz group or other protecting groups/linkers (e.g., from a Wang resin).[2][7] | Use a more effective scavenger cocktail. Trialkylsilanes like TIS are very efficient at quenching highly stabilized cations.[4] For complex substrates, a scavenger mixture (e.g., "Reagent K": TFA/phenol/water/thioanisole/EDT) can be employed.[2] |
Quantitative Data on Scavenger Efficacy
The use of scavengers can dramatically reduce the formation of side products. The following data, adapted from a study on cleavage from a Wang resin, illustrates the impact of adding Ethanedithiol (EDT) to a TFA cleavage mixture to prevent a p-hydroxybenzylation side reaction on an indole derivative.[6]
| Scavenger | Yield of Desired Product | Yield of Side Product |
| None | 1.5% | 10.5% |
| 1,2-Ethanedithiol (EDT) | 9.6% | 1.2% |
This table demonstrates a significant reduction in side product formation and an increase in the desired product yield upon the addition of a scavenger.
Experimental Protocols
Protocol 1: Acidolytic Cleavage using TFA with TIS Scavenger
This protocol describes the deprotection of Cbz-L-Trp-OH using a standard TFA/scavenger cocktail.
-
Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail: 9.5 mL Trifluoroacetic Acid (TFA), 0.25 mL Triisopropylsilane (TIS), and 0.25 mL deionized water. Cool the mixture to 0 °C.
-
Reaction: Dissolve 1.0 g of this compound in the pre-chilled cleavage cocktail.
-
Incubation: Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (rotoevaporation).
-
Add 50 mL of cold diethyl ether to the residue to precipitate the crude product.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the solid with cold diethyl ether (2 x 20 mL) to remove residual TFA and scavengers.
-
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization or chromatography.
Protocol 2: Catalytic Hydrogenation using Pd/C
This protocol outlines the Cbz cleavage via hydrogenation, emphasizing the prevention of ambient oxidation.
-
Preparation:
-
Degas the solvent (e.g., Methanol or Ethanol) by sparging with nitrogen or argon gas for at least 20 minutes.
-
Place 1.0 g of this compound in a hydrogenation flask and dissolve it in 50 mL of the degassed solvent.
-
-
Catalyst Addition: Under a positive pressure of inert gas (N₂ or Ar), carefully add 100 mg of 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus.
-
Carefully purge the flask with hydrogen gas (H₂) to replace the inert atmosphere.
-
Stir the suspension vigorously under a positive pressure of H₂ (typically 1-3 atm or a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (usually complete within 2-6 hours).
-
-
Work-up:
-
Once the reaction is complete, purge the flask with an inert gas (N₂ or Ar) to remove all hydrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the degassed solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude L-Trp-OH.
-
-
Purification: Recrystallize the product from a suitable solvent system (e.g., water/ethanol) if necessary.
Visualizations
Caption: Workflow of Cbz cleavage showing the desired pathway and the inhibited side-reaction pathway.
Caption: Decision flowchart for selecting the appropriate Cbz cleavage method and protective measures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peptide Synthesis with Cbz-L-Trp-OH
Welcome to the technical support center for troubleshooting low yield and other common issues encountered during solid-phase peptide synthesis (SPPS) involving Cbz-L-Trp-OH. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Is the N-terminal Cbz (Z) group on this compound stable during a standard Fmoc-based solid-phase peptide synthesis cycle?
A1: Yes, the Carboxybenzyl (Cbz or Z) group is stable under the conditions used for Fmoc deprotection. The Cbz group is resistant to the basic conditions of piperidine in DMF used to remove the Fmoc group, making it an orthogonal protecting group in this context. This allows for the selective deprotection of the Fmoc group without affecting the Cbz-protected N-terminus.[1][2][3]
Q2: I am observing a low yield after coupling this compound. What are the potential causes?
A2: Low coupling yield for this compound can stem from several factors:
-
Steric Hindrance: The bulky nature of both the Cbz group and the tryptophan side chain can sterically hinder the coupling reaction.
-
Poor Solubility: Cbz-protected amino acids, particularly those with large hydrophobic side chains like tryptophan, may have limited solubility in standard SPPS solvents like DMF.
-
Suboptimal Activation: The chosen coupling reagent and activation time may not be sufficient to efficiently activate the carboxylic acid of this compound.
-
Peptide Aggregation: The growing peptide chain on the resin may aggregate, preventing efficient access of the activated this compound.
Q3: What are the most common side reactions associated with the tryptophan residue in this compound during SPPS?
A3: The indole side chain of tryptophan is highly susceptible to two main side reactions, primarily during the final cleavage step with trifluoroacetic acid (TFA):
-
Oxidation: The indole ring can be easily oxidized, leading to various byproducts such as N-formylkynurenine (NFK) and kynurenine. This can be exacerbated by exposure to air and light.
-
Alkylation: The electron-rich indole ring is a target for electrophilic attack by carbocations generated from the cleavage of side-chain protecting groups (e.g., t-butyl from Boc groups) or from the resin linker itself. This results in the addition of alkyl groups to the tryptophan side chain.
Q4: Will the Cbz group be cleaved during the final TFA cleavage step?
A4: The Cbz group is generally stable to standard TFA cleavage cocktails (e.g., 95% TFA) used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (like Boc, tBu).[4][5] However, it is labile to stronger acids such as HBr in acetic acid.[6][7] Therefore, if the Cbz group is intended to remain on the N-terminus of the final peptide, a standard TFA cleavage protocol is appropriate.
Q5: How can I prevent the side reactions involving the tryptophan indole ring?
A5: To minimize oxidation and alkylation of the tryptophan residue, it is crucial to use a scavenger cocktail during TFA cleavage. Scavengers are nucleophilic compounds that trap the reactive carbocations and reduce oxidative damage. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water, and thioanisole.[8] For peptides containing tryptophan, a scavenger cocktail is essential to obtain a high-purity product.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | Low | Highly effective for sterically hindered couplings. Should not be used in large excess to avoid side reactions at the N-terminus. |
| HBTU | Uronium/Aminium Salt | High | Low | A reliable and cost-effective option for routine couplings. Slower than HATU. |
| PyBOP | Phosphonium Salt | High | Low | Byproducts are generally less hazardous than those of some other phosphonium reagents. Efficient for rapid couplings. |
| DIC/Oxyma | Carbodiimide + Additive | Good to High | Low | A cost-effective option. Oxyma is an excellent additive for suppressing racemization. |
Table 2: Recommended Scavenger Cocktails for Cleavage of Trp-Containing Peptides
| Reagent Cocktail | Composition (v/v/v) | Target Residues & Conditions |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Highly recommended for peptides containing Arg(Pmc/Pbf) and Trp. Also effective for Cys and Met. |
| TFA / TIS / H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | General purpose, suitable for peptides with Trp but without other highly sensitive residues like Cys or Met. |
| TFA / TIS / H₂O / EDT | TFA / Triisopropylsilane / Water / 1,2-Ethanedithiol (94:1:2.5:2.5) | Recommended for peptides containing Trp, Met, or Cys to prevent oxidation and alkylation. |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable):
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and vortex for 1-2 minutes to pre-activate.
-
-
Coupling:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines, which would indicate incomplete coupling. A yellow/colorless result indicates a complete reaction.
Protocol 2: Test Cleavage and Analysis
-
Resin Preparation: Take a small amount of the dried peptide-resin (approx. 10-20 mg) and place it in a microcentrifuge tube.
-
Cleavage:
-
Add 200 µL of a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin.
-
Allow the reaction to proceed for 2 hours at room temperature with occasional mixing.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a tube containing cold diethyl ether (1.5 mL).
-
Centrifuge to pellet the peptide.
-
-
Work-up:
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by RP-HPLC and Mass Spectrometry (MS) to determine the purity and confirm the molecular weight of the product. Look for common side products such as oxidized (+16 Da or +32 Da) or alkylated tryptophan residues.
-
Mandatory Visualization
References
Technical Support Center: Optimization of Scavenger Cocktails for Cbz-L-Trp-OH Cleavage
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the cleavage of the Carboxybenzyl (Cbz) protecting group from L-Tryptophan-containing compounds. The focus is on optimizing scavenger cocktails to prevent common side reactions and ensure high yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the acidic cleavage of Cbz-L-Trp-OH? The main challenge lies in the high nucleophilicity of the tryptophan indole ring.[1] During strong acid cleavage (e.g., with TFA, HBr/AcOH, or HF), reactive electrophilic species, particularly carbocations generated from other protecting groups or the resin linker, can attack the indole ring.[2][3] This leads to undesired alkylation and a reduction in the purity and yield of the final product.[4]
Q2: What are the most common side reactions involving the tryptophan residue during cleavage? The two most prevalent side reactions are:
-
Alkylation: The indole ring of tryptophan is highly susceptible to alkylation by carbocations.[5] These reactive intermediates are generated from the cleavage of acid-labile protecting groups (like Boc or trityl) or the resin linker itself.[2][6]
-
Oxidation: The electron-rich indole ring can also be oxidized, leading to various degradation products.[5] This issue can be exacerbated by the presence of oxygen or reactive impurities in the cleavage reagents.
Q3: What is the function of a scavenger cocktail in the cleavage process? Scavengers are nucleophilic reagents added to the cleavage mixture to "trap" or "scavenge" reactive electrophilic species.[1] By reacting with these harmful intermediates, scavengers prevent them from modifying sensitive amino acid residues like tryptophan, methionine, or cysteine.[3][7]
Q4: Which scavengers are most effective for protecting the tryptophan indole ring? Several scavengers are highly effective. Silanes like triisopropylsilane (TIS) or triethylsilane (TES) are excellent carbocation scavengers that work via reductive quenching.[1] Thioanisole is also used to trap carbocations.[7] To prevent oxidation, reducing agents such as 1,2-ethanedithiol (EDT) are often included.[8] Water can also act as a scavenger and helps in the hydrolysis of some protecting groups.[7]
Q5: When is a complex scavenger cocktail like Reagent K necessary? A complex cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT), is recommended when a peptide contains a combination of sensitive residues (e.g., Trp, Met, Cys, Tyr).[7][9] Its diverse components are designed to quench a wide variety of reactive species generated during cleavage, offering broad protection for complex molecules.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Mass Spectrometry shows adducts (+57, +73, etc.) on Tryptophan. | Alkylation of the indole ring by carbocations (e.g., tert-butyl cations from Boc groups).[1][11] | 1. Increase the concentration of a primary carbocation scavenger like triisopropylsilane (TIS) to 5-10%. 2. Incorporate thioanisole into the cocktail.[7] 3. Ensure scavengers are fresh and of high purity. |
| Mass Spectrometry indicates oxidation (+16). | Oxidation of the indole side chain.[5] | 1. Add a reducing scavenger like 1,2-ethanedithiol (EDT) to the cocktail.[8] 2. Degas all solvents and reagents (especially TFA and DMF) before use. 3. Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).[10] |
| Low yield of the desired product. | 1. Incomplete cleavage from the resin or incomplete deprotection. 2. Degradation of the product due to harsh conditions or inefficient scavenging.[7] | 1. Extend the cleavage reaction time, monitoring progress by HPLC every 1-2 hours.[7] 2. Optimize the scavenger cocktail based on the observed side products (see above). 3. Ensure a sufficient volume of cleavage cocktail is used (typically 10-20 mL per gram of resin).[10] |
| Reattachment of the cleaved product to the resin. | C-terminal tryptophan-containing peptides are known to be susceptible to re-alkylation onto the resin linker.[5] | 1. Use a scavenger cocktail with a high concentration of TIS. 2. Minimize the cleavage time to the minimum required for complete deprotection.[5] |
Data on Scavenger Cocktails
Table 1: Common Scavengers for Tryptophan Protection
| Scavenger | Function | Target Side Reaction | Typical Concentration |
| Triisopropylsilane (TIS) | Carbocation Scavenger (Reductive) | Alkylation | 2.5% - 5% |
| Triethylsilane (TES) | Carbocation Scavenger (Reductive) | Alkylation | 2.5% - 5% |
| Thioanisole | Carbocation Scavenger | Alkylation | 5% |
| 1,2-Ethanedithiol (EDT) | Carbocation Scavenger & Reducing Agent | Alkylation & Oxidation | 2.5% |
| Water (H₂O) | Carbocation Scavenger (Hydrolytic) | Alkylation | 2.5% - 5% |
| Phenol | Carbocation Scavenger | Alkylation | 5% |
Table 2: Example Scavenger Cocktail Formulations
| Cocktail Name | Composition (v/v) | Primary Use Case |
| Standard TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides with Trp, Tyr, or Met.[1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Peptides with multiple sensitive residues including Cys, Met, Trp, and Arg(Pmc/Pbf).[7][9] |
| TFA/TIS/EDT | 95% TFA / 2.5% TIS / 2.5% EDT | Protection against both alkylation and oxidation, useful for Trp and Cys containing peptides.[8] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Acidic Cleavage of a Cbz-Trp-Containing Peptide from Resin
This protocol outlines a standard procedure for cleaving a peptide containing this compound from a solid support using a TFA-based scavenger cocktail.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether (or methyl t-butyl ether)
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Wash the peptidyl-resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual DMF and other solvents. Dry the resin completely under a high vacuum for at least 1 hour.[10]
-
Cleavage Reaction: Place the dried resin in the reaction vessel. In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (10-20 mL per gram of resin).[10]
-
Agitation: Gently agitate or swirl the mixture at room temperature. The standard reaction time is 2-4 hours.[7] For complex peptides or those with difficult-to-remove protecting groups, the time may be extended. Monitoring by HPLC is recommended.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the TFA filtrate dropwise into a centrifuge tube containing a 10-fold excess of cold diethyl ether.[12] A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the final crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude product using HPLC and Mass Spectrometry to confirm the identity and purity of the peptide.
Caption: A step-by-step experimental workflow for the acidic cleavage and isolation of a peptide.
The Role of Scavengers in Preventing Side Reactions
During acidic cleavage, reactive electrophiles are generated that can irreversibly damage the tryptophan side chain. Scavengers provide a crucial protective mechanism by intercepting these species before they can react with the desired product.
Caption: Logical diagram showing how scavengers prevent side reactions during acidic cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
addressing solubility issues of Cbz-L-Trp-OH during coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Cbz-L-Trp-OH during peptide coupling reactions.
Troubleshooting Guide: Addressing this compound Solubility Issues
Poor solubility of this compound is a common challenge that can lead to incomplete reactions and low coupling yields. The large, hydrophobic carbobenzyloxy (Cbz) protecting group, combined with the indole side chain of tryptophan, contributes to its limited solubility in standard peptide synthesis solvents. This guide provides a systematic approach to diagnose and resolve these issues.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A stepwise workflow for troubleshooting solubility and coupling issues with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in common peptide synthesis solvents?
A1: The poor solubility of this compound arises from the combination of the large, aromatic, and hydrophobic carbobenzyloxy (Cbz) protecting group and the indole side chain of tryptophan. This makes the molecule less compatible with moderately polar solvents like Dichloromethane (DCM) and can even be challenging in N,N-Dimethylformamide (DMF) at higher concentrations.
Q2: What are the best initial steps to take when this compound does not dissolve?
A2: Start by attempting to dissolve this compound in a stronger polar aprotic solvent. If you are using DMF, consider switching to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for large, hydrophobic protected amino acids. Gentle warming (to 30-40°C) and sonication can also be effective in aiding dissolution.
Q3: Can I use additives to improve the solubility of this compound?
A3: Yes, adding a small percentage (typically 5-10%) of Dimethyl sulfoxide (DMSO) to your primary solvent (DMF or NMP) can significantly enhance the solubility of challenging amino acids. In some cases, chaotropic agents like a low concentration of Lithium Chloride (LiCl) can disrupt intermolecular hydrogen bonding and improve solvation.
Q4: Which coupling reagents are recommended for poorly soluble this compound?
A4: For difficult couplings involving poorly soluble amino acids, more potent coupling reagents are often necessary. While standard carbodiimide reagents like DIC in the presence of HOBt can be effective, uronium/aminium-based reagents such as HATU, HCTU, and COMU generally exhibit higher reactivity and are often more successful. COMU, in particular, is known for its good solubility in a wide range of organic solvents.
Q5: Is double coupling a viable strategy for this compound?
A5: Absolutely. Double coupling, which involves repeating the coupling step with a fresh portion of the activated amino acid, is a highly effective strategy to drive a difficult coupling reaction to completion, especially when the initial attempt results in a positive Kaiser test (indicating free amines).
Data Presentation: Qualitative Solubility of Protected Tryptophan Derivatives
| Solvent System | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| Solubility Rating | Low to Moderate | Moderate | Good | High |
| Notes | Primarily for resin swelling and washing. | Standard solvent, may require warming or sonication. | Generally a better solvent for large, hydrophobic protected amino acids. | Excellent solvent, often used as an additive. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/HOBt
This protocol is a starting point for the coupling of this compound.
Materials:
-
Resin with N-terminal deprotected amino acid
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Preparation: If starting with an Fmoc-protected resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Dissolution: In a separate vessel, attempt to dissolve this compound and HOBt in a minimal amount of DMF or NMP. If solubility is an issue, gently warm the mixture or sonicate.
-
Coupling: Swell the deprotected resin in DMF or NMP. Add the dissolved this compound/HOBt solution to the resin.
-
Activation: Add DIC to the resin slurry to initiate the coupling reaction.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Upon completion, wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Enhanced Solubility Coupling using HATU and NMP/DMSO
This protocol is recommended when significant solubility issues are encountered with this compound.
Materials:
-
Resin with N-terminal deprotected amino acid
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Follow the same deprotection and washing steps as in Protocol 1.
-
Solvent System: Prepare a 9:1 (v/v) mixture of NMP and DMSO.
-
Amino Acid Dissolution: In a separate vessel, dissolve this compound in the NMP/DMSO solvent mixture. Use sonication if necessary.
-
Pre-activation: To the dissolved this compound, add HATU and DIPEA. Allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Add the pre-activated amino acid solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction with the Kaiser test and wash the resin as described in Protocol 1.
Diagram: Experimental Workflow for Enhanced Solubility Coupling
Caption: Workflow for coupling this compound using a solubility-enhancing solvent system and a potent coupling reagent.
minimizing racemization of Cbz-L-Trp-OH during activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the activation of Cbz-L-Trp-OH for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the process where the stereochemically pure L-enantiomer of this compound is converted into a mixture of both L- and D-enantiomers during the carboxyl group activation step of peptide synthesis. The presence of the D-enantiomer can lead to the formation of diastereomeric peptide impurities, which are often difficult to separate and can significantly alter the biological activity of the final peptide.
Q2: What is the primary cause of racemization for this compound during activation?
A2: The primary cause of racemization for N-protected amino acids like this compound is the formation of a symmetric intermediate, most commonly a 5(4H)-oxazolone (also known as an azlactone), upon activation of the carboxylic acid.[1][2] The α-proton on the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral intermediate. Subsequent nucleophilic attack by an amine can occur from either face of this intermediate, resulting in a mixture of L- and D-configured products.[3] A secondary mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base.[2]
Q3: How do coupling reagents and additives influence racemization?
A3: The choice of coupling reagent and the use of additives are critical in controlling racemization.
-
Coupling Reagents: Highly reactive "onium" salts (uronium/aminium and phosphonium) can accelerate the desired peptide bond formation but may also promote oxazolone formation if not used correctly. Carbodiimides like DIC (N,N'-diisopropylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common activators that require the use of additives to suppress racemization.[4][5]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for minimizing racemization.[6][7] They react with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization than the initial activated species.[3] Oxyma and HOAt are generally considered more effective than HOBt at suppressing racemization.[8]
Q4: What is the role of the base in racemization, and which bases are recommended?
A4: The base used in the coupling reaction can significantly influence the extent of racemization by promoting the abstraction of the α-proton. Stronger and less sterically hindered bases tend to cause more racemization.
-
Recommended Bases: For sensitive couplings, weaker and more sterically hindered bases are preferred. The order of preference is generally: 2,4,6-collidine (TMP) > N-methylmorpholine (NMM) > N,N-diisopropylethylamine (DIEA).[1][9]
-
Stoichiometry: It is crucial to use the minimum necessary amount of base.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High degree of racemization detected | Inappropriate coupling reagent: Use of a highly reactive coupling reagent without proper control. | Switch to a carbodiimide-based activation with a racemization-suppressing additive (e.g., DIC/Oxyma or DIC/HOAt).[10] If using an onium salt, ensure minimal pre-activation time. |
| Excessive or strong base: Use of a base like triethylamine or an excess of DIEA. | Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[11] Use the minimum required stoichiometry of the base. | |
| Prolonged activation time: Leaving the this compound activated for an extended period before adding the amine nucleophile. | Minimize the pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately after preparation (in situ activation).[9] | |
| Elevated reaction temperature: Higher temperatures can accelerate the rate of racemization. | Perform the coupling reaction at a lower temperature, such as 0 °C, and allow it to slowly warm to room temperature. | |
| Low coupling yield | Steric hindrance: The bulky side chains of tryptophan and the coupling partner can hinder the reaction. | Use a more potent coupling reagent combination like HATU/HOAt or PyAOP, but be mindful of the increased risk of racemization and control the reaction conditions carefully. |
| Aggregation: The peptide sequence containing tryptophan may be prone to aggregation, preventing complete reaction. | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to disrupt hydrogen bonding. Sonication can also be beneficial.[12] | |
| Presence of side products | Oxidation of the indole ring: The tryptophan side chain is susceptible to oxidation. | Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Consider adding scavengers to the reaction mixture if oxidation is a persistent issue. |
| Guanidinylation of the N-terminus: This can occur when using uronium/aminium-based coupling reagents (e.g., HBTU, HATU) in excess. | Avoid using a large excess of the coupling reagent. Pre-activating the this compound separately and then adding it to the amine component can also mitigate this side reaction.[7] |
Data Presentation: Comparison of Coupling Strategies for Minimizing Racemization
The following table summarizes the relative effectiveness of different coupling strategies in minimizing racemization, based on general principles of peptide chemistry. Direct quantitative data for this compound is limited in the literature, so these are extrapolated from studies on other racemization-prone amino acids.
| Coupling Reagent/Method | Additive | Base | Relative Racemization Risk | Key Considerations |
| DIC | Oxyma or HOAt | NMM or Collidine | Very Low | Considered one of the safest methods for preventing racemization. Reaction rates may be slower.[10] |
| DIC | HOBt | NMM or Collidine | Low | A classic and effective method, though Oxyma and HOAt are generally superior for suppression.[5] |
| HATU / HCTU | (Internal) | DIEA or NMM | Moderate | Very fast and efficient coupling. Requires careful control of base stoichiometry and minimal pre-activation time to avoid racemization.[4] |
| HBTU / TBTU | HOBt (Internal) | DIEA or NMM | Moderate to High | Effective coupling agents, but generally pose a higher risk of racemization compared to HATU/HCTU and carbodiimide methods.[4] |
| PyBOP / PyAOP | (Internal) | DIEA or NMM | Low to Moderate | Phosphonium-based reagents are generally considered safer than aminium/uronium salts regarding racemization. PyAOP is preferred over PyBOP.[4] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is recommended for couplings where minimizing racemization is the highest priority.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and Oxyma (1.0 eq.) in an anhydrous, polar aprotic solvent (e.g., DMF or NMP).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add N,N'-diisopropylcarbodiimide (DIC) (1.0 eq.) to the cooled solution.
-
Amine Addition: Immediately add the amino component (e.g., an amino acid ester hydrochloride, 1.0 eq.) followed by a weak, sterically hindered base such as N-methylmorpholine (NMM) (1.0 eq.).
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Proceed with standard aqueous work-up and purification.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is suitable for sterically hindered couplings where a balance between efficiency and low racemization is needed.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the amino component (1.0 eq.) and a sterically hindered base such as N,N-diisopropylethylamine (DIEA) (2.0 eq.) in an anhydrous, polar aprotic solvent (e.g., DMF).
-
Activation Mixture: In a separate flask, dissolve this compound (1.05 eq.) and HATU (1.0 eq.) in anhydrous DMF.
-
Coupling: Immediately add the activation mixture to the solution containing the amino component.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, proceed with standard aqueous work-up and purification.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Recommended workflow for low-racemization coupling.
References
- 1. peptide.com [peptide.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving HPLC Purification of Peptides with Cbz-L-Trp-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the High-Performance Liquid Chromatography (HPLC) purification of peptides containing the N-terminally protected amino acid, Carbobenzoxy-L-Tryptophan (Cbz-L-Trp-OH). The unique physicochemical properties of the Cbz group and the tryptophan residue present specific challenges during purification. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address these challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The main challenges arise from the combined properties of the Cbz protecting group and the tryptophan side chain:
-
Increased Hydrophobicity: Both the Cbz group and the indole side chain of tryptophan are highly hydrophobic. This can lead to poor solubility in aqueous mobile phases, peptide aggregation, and strong retention on reversed-phase columns, often requiring high concentrations of organic solvent for elution.[1][2]
-
Tryptophan Degradation: The indole ring of tryptophan is susceptible to oxidation, which can be accelerated by prolonged exposure to acidic conditions (like TFA in the mobile phase), UV light during detection, or reactive species from synthesis and cleavage.[2][3] This degradation can create impurities that are difficult to separate and may lead to sample discoloration.[3]
-
Complex Impurity Profiles: Crude synthetic peptides often contain a variety of impurities, such as deletion sequences and byproducts from protecting groups, which can co-elute with the target peptide.[3][4]
Q2: What is a standard starting point for an HPLC method for a this compound-containing peptide?
A2: A common starting point for purifying these types of peptides is Reversed-Phase HPLC (RP-HPLC) with the following setup:
-
Column: A C18-modified silica column is the standard choice.[3][4] For larger peptides, wide-pore (300 Å) packing can improve resolution and peak shape.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1][4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[1][4]
-
Detection: Monitor at both 210-220 nm (for the peptide backbone) and 280 nm (characteristic absorbance of the tryptophan side chain).[2][5] Using 280 nm can provide a cleaner chromatogram if impurities lack aromatic residues.[3]
Q3: My hydrophobic peptide is not dissolving well for HPLC injection. What should I do?
A3: For hydrophobic peptides, achieving complete dissolution is critical to avoid column clogging and poor peak shape. If the peptide is insoluble in the initial mobile phase (e.g., 5% ACN), you can try adding a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve it first.[2][3] After dissolution, dilute the sample as much as possible with your initial mobile phase (e.g., water with 0.1% TFA) while ensuring the peptide remains in solution.[3]
Troubleshooting Guide
Issue: Poor Resolution and Co-eluting Peaks
Q: My target peptide peak is not well-separated from impurities. How can I improve the resolution?
A: Poor resolution is a common issue when impurities have similar hydrophobicity to the target peptide.[2]
-
Optimize the Gradient: A shallower gradient around the elution point of your peptide can significantly enhance separation.[1][3] A good starting point for high-resolution purification is a change of 0.5-1% of Mobile Phase B per minute.[3]
-
Change Column Chemistry: If a C18 column is insufficient, a different stationary phase like C8 or Phenyl-Hexyl may offer different selectivity and improve the separation.[2][3]
-
Alter the Mobile Phase: Switching the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent (e.g., from TFA to formic acid) can alter selectivity between the peptide and impurities.[2]
Issue: Peak Tailing
Q: The chromatographic peak for my peptide is asymmetrical and shows significant tailing. What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the peptide and the stationary phase.[6][7]
-
Check Ion-Pairing Agent: Ensure the concentration of TFA is sufficient (typically 0.1%) in both mobile phases. Inadequate ion-pairing can lead to interactions between basic residues in the peptide and residual silanol groups on the silica packing material.[3]
-
Use a High-Purity Column: Metal impurities in the silica packing of older or lower-quality columns can cause peak tailing.[8] Switching to a new, high-purity, end-capped silica column can minimize these secondary interactions.[9][10]
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., ~2.5) ensures that surface silanol groups are fully protonated and less likely to interact with the peptide.[7][9]
-
Reduce Sample Load: Overloading the column can lead to asymmetrical peaks. Try injecting a smaller amount of your sample.[1]
Issue: Low Yield and Poor Recovery
Q: I'm experiencing very low recovery of my peptide after purification. Where could the product have gone?
A: Low yield can result from several factors during the purification process.
-
Peptide Adsorption: Highly hydrophobic peptides can adsorb to plastic and glass surfaces. Using low-retention vials and minimizing sample transfer steps can help mitigate this issue.[1]
-
Precipitation on the System: The peptide may precipitate in the HPLC tubing or on the column head if the organic concentration of the mobile phase is not high enough to maintain its solubility. Ensure the peptide is fully dissolved before injection and consider starting your gradient with a slightly higher percentage of organic solvent.[1]
-
Aggregation: The hydrophobic nature of the this compound containing peptide can promote aggregation. Dissolving the sample in a stronger organic solvent or increasing the column temperature (e.g., to 40-60°C) can sometimes disrupt aggregates and improve recovery.[1][3]
Issue: Tryptophan Degradation
Q: I see unexpected yellow or brown colored peaks in my chromatogram. What are they?
A: These are likely degradation products from the tryptophan residue.[3] The indole ring is sensitive to oxidation, which can be accelerated by exposure to air, light, or residual cleavage reagents from the synthesis.[3]
-
Use Fresh Solvents: Prepare your sample immediately before injection and use freshly prepared, high-purity mobile phases.[3]
-
Minimize Light Exposure: Use amber vials for sample storage and fraction collection to protect the peptide from UV-induced degradation.[3]
-
Work Efficiently: Minimize the time the peptide spends in the acidic mobile phase to reduce the risk of acid-catalyzed degradation.
Data Presentation
Table 1: Typical HPLC Parameters for Peptide Purification
| Parameter | Analytical HPLC | Preparative HPLC | Rationale |
| Column ID | 2.1 - 4.6 mm | 10 - 50 mm | Larger ID for higher sample loading capacity.[3] |
| Particle Size | 3 - 5 µm | 5 - 10 µm | Smaller particles provide higher resolution for analysis. |
| Flow Rate | 0.2 - 1.0 mL/min | 5 - 100 mL/min | Adjusted based on column diameter to maintain linear velocity. |
| Sample Load | µg to low mg | mg to g | Preparative scale is for purifying larger quantities. |
| TFA Conc. | 0.05 - 0.1% | 0.05 - 0.1% | Consistent ion-pairing is crucial for method scalability.[11] |
Experimental Protocols
Protocol: Standard RP-HPLC Purification of a this compound Peptide
-
Sample Preparation:
-
Weigh 5-10 mg of the crude peptide into a clean, low-retention HPLC vial.[3]
-
Attempt to dissolve the peptide in Mobile Phase A (0.1% TFA in water) to a concentration of 1-2 mg/mL.[3]
-
If the peptide is insoluble, add the absolute minimum volume of DMSO required to achieve complete dissolution.[3]
-
Dilute the solution with Mobile Phase A to the target concentration, ensuring the peptide remains dissolved.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.[3]
-
-
HPLC Method Execution:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for at least 5-10 column volumes.[3]
-
Inject the prepared sample onto the column.
-
Run a linear gradient based on a preliminary analytical run. For a hydrophobic peptide, a gradient such as 30% to 70% Mobile Phase B over 40-60 minutes may be appropriate.
-
Monitor the elution profile at both 220 nm and 280 nm.[2]
-
-
Fraction Collection & Analysis:
-
Pooling and Lyophilization:
Mandatory Visualizations
Caption: General workflow for the purification of this compound peptides by RP-HPLC.
Caption: A decision tree for troubleshooting common HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Unexpected Alkylation of Tryptophan in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the unexpected alkylation of the tryptophan indole nucleus during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Issue 1: Mass spectrometry of the purified peptide shows a mass increase of +56 Da.
Possible Cause: This mass increase is characteristic of tert-butylation of the tryptophan indole ring.[1] During the trifluoroacetic acid (TFA)-mediated cleavage of Boc protecting groups, t-butyl cations are generated, which can then alkylate the electron-rich indole side chain of tryptophan.[1][2][3]
Solutions:
-
Optimize Cleavage Cocktail with Scavengers: Incorporate carbocation scavengers into your TFA cleavage cocktail to trap reactive t-butyl cations.[1] Triisopropylsilane (TIS) is highly effective in this regard.[1]
-
Reduce Cleavage Time: Minimize the peptide's exposure to strong acidic conditions to decrease the likelihood of side reactions.[1]
-
Indole Protection: Utilize a tryptophan derivative with the indole nitrogen protected, most commonly with a Boc group (Fmoc-Trp(Boc)-OH).[4][5][6][7] This is a very effective strategy to prevent alkylation.[6]
Issue 2: HPLC analysis reveals multiple, poorly resolved peaks near the main product peak.
Possible Cause: This chromatographic profile often indicates the presence of various isomers of alkylated tryptophan or other minor modifications.[1] Alkylation can occur at different positions on the indole ring, leading to a mixture of closely related peptide species.
Solutions:
-
Employ a Robust Scavenger Cocktail: A combination of scavengers can be more effective than a single one. A widely used mixture is "Reagent K," which is suitable for peptides with multiple sensitive residues.[1]
-
Use High-Quality Reagents: Ensure the use of fresh, high-purity TFA and scavengers to avoid introducing unknown reactive species.[1]
-
Consider Alternative Arginine Protection: If the peptide also contains arginine, the choice of its side-chain protecting group can influence tryptophan alkylation. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group has been shown to result in lower levels of tryptophan alkylation compared to the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group during TFA cleavage.[7][8]
Issue 3: Unexpected alkylation is observed even when using scavengers.
Possible Cause: The source of alkylation may not be from protecting groups but from the resin linker itself. For instance, the Wang resin linker can decompose under acidic cleavage conditions and the resulting benzyl cations can alkylate the tryptophan indole nucleus.[1][9][10][11] This side reaction has been observed regardless of the scavenger used.[9][10]
Solutions:
-
Avoid C-terminal Tryptophan on Wang Resin: This side reaction is particularly noted when tryptophan is not in the C-terminal position.[9][10]
-
Choose an Alternative Resin: For peptides with C-terminal tryptophan amides, using a resin like Fmoc-XAL-PEG-PS can help prevent reattachment and side reactions.[5]
-
Indole Protection: Using Fmoc-Trp(Boc)-OH is a reliable method to prevent this linker-derived alkylation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tryptophan indole alkylation in SPPS?
The primary cause is the reaction of the electron-rich indole ring of tryptophan with carbocations generated during the acidic cleavage step of SPPS.[6] These carbocations can originate from the cleavage of tert-butyl-based side-chain protecting groups (e.g., from Boc, tBu) or from the decomposition of the resin linker, such as the Wang resin linker.[2][3][6][11]
Q2: What are the most effective scavengers to prevent tryptophan alkylation?
A cocktail of scavengers is generally recommended. Common and effective scavengers include:
-
Triisopropylsilane (TIS): Very efficient at reducing t-butyl cations.[1]
-
1,2-Ethanedithiol (EDT): Useful for preventing side reactions with both tryptophan and methionine.[1][6][12]
-
Thioanisole: Also very effective in preventing tryptophan alkylation and can accelerate the deprotection of Arg(Pmc).[12][13]
-
Water: Can act as a scavenger and help hydrolyze reactive intermediates.[1][13]
Q3: Is it always necessary to protect the indole side chain of tryptophan?
While not always mandatory, protecting the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) is a highly recommended and effective strategy to prevent a range of side reactions, including alkylation and oxidation.[4][5][6][7] For complex syntheses or sequences known to be prone to side reactions, indole protection is strongly advised.[4]
Q4: Can the N-terminal protecting group influence tryptophan side reactions?
Yes, the choice of the Nα-protecting group can be critical. While Fmoc is the most common, alternatives like Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) have been developed and can be beneficial, particularly for "difficult peptides" or sequences prone to side reactions.[14]
Q5: How does the presence of other amino acids, like arginine, affect tryptophan alkylation?
The protecting groups used for other amino acids can influence tryptophan side reactions. For example, sulfonyl-based protecting groups from arginine, such as Pmc or Pbf, can migrate to the tryptophan indole ring during TFA-mediated cleavage.[6][7] The Pbf group generally leads to less tryptophan alkylation than the Pmc group.[8]
Quantitative Data Summary
Table 1: Comparison of Arginine Protecting Groups on Tryptophan Alkylation
| Arginine Protecting Group | Tryptophan Protection | Scavengers | Result |
| Pmc | Unprotected | Thioanisole | 46% desired peptide[7] |
| Pbf | Unprotected | Thioanisole | 69% desired peptide[7] |
| Pbf | Boc-protected | None | Extremely low levels of Trp alkylation[8] |
Table 2: Common TFA Cleavage Cocktails for Tryptophan-Containing Peptides
| Cocktail Name/Composition | Application Notes | Reference |
| Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | Effective for peptides with multiple sensitive residues, including Trp and Arg(Pmc). | [13] |
| TFA/TIS/Water (95:2.5:2.5) | A standard cocktail for general peptide cleavage. TIS is a key scavenger for Trp. | [1] |
| TFA/EDT (e.g., with 0.5% DTE) | EDT helps prevent both alkylation and oxidation of Trp. | [2][12] |
Experimental Protocols
Protocol 1: General TFA Cleavage and Deprotection of a Tryptophan-Containing Peptide
-
Resin Preparation: After completion of the synthesis, wash the dried peptide-resin with dichloromethane (DCM) (3 x 10 mL).[6]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a peptide containing tryptophan, a recommended cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the flask containing the peptide-resin (a typical ratio is 10 mL of cocktail per 100 mg of peptide-resin).[1]
-
Incubation: Gently agitate the mixture at room temperature for 1-2 hours.[1]
-
Peptide Isolation:
-
Peptide Collection and Washing:
-
Drying: Dry the peptide pellet under a stream of nitrogen and then under high vacuum to remove residual ether.[4]
-
Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
Visualizations
Caption: Mechanism of tryptophan indole alkylation during TFA cleavage.
Caption: Strategies to prevent tryptophan alkylation.
Caption: Troubleshooting workflow for tryptophan alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the HPLC Analysis of Peptides Containing Cbz-L-Trp-OH
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of peptides containing the carboxybenzyl-L-tryptophan-OH (Cbz-L-Trp-OH) moiety. This guide delves into the nuances of each technique, presenting supporting experimental data and detailed protocols to inform your analytical strategy.
The inclusion of the Cbz protecting group and the naturally fluorescent and hydrophobic tryptophan residue presents unique considerations for analytical method development. This guide will compare traditional HPLC with Ultra-High-Performance Liquid Chromatography (UHPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), providing a clear overview of their respective strengths and weaknesses for this specific application.
At a Glance: Performance Comparison of Analytical Techniques
The selection of an analytical technique for this compound containing peptides hinges on the specific requirements of the analysis, such as the need for high throughput, resolution of complex mixtures, or definitive identification of impurities.
| Analytical Method | Key Performance Characteristics |
| HPLC (High-Performance Liquid Chromatography) | The established benchmark for peptide analysis, offering robustness and versatility. It provides reliable quantification and purity assessment. |
| UHPLC (Ultra-High-Performance Liquid Chromatography) | A significant advancement over HPLC, delivering faster analysis times, superior resolution, and enhanced sensitivity due to the use of smaller particle size columns and higher operating pressures.[1] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC or UHPLC with the mass detection capabilities of mass spectrometry, enabling definitive peak identification and characterization of impurities based on their mass-to-charge ratio.[2] |
| CE (Capillary Electrophoresis) | An alternative separation technique based on the electrophoretic mobility of analytes in a capillary. It offers high efficiency and minimal sample consumption, particularly for charged molecules.[3][4] |
In-Depth Analysis: Purity and Chiral Integrity
The analysis of peptides containing this compound often involves two critical aspects: assessing the overall purity and confirming the chiral integrity of the tryptophan residue.
Purity Analysis by Reverse-Phase Chromatography
Reverse-phase HPLC (RP-HPLC) and UHPLC are the workhorses for determining the purity of synthetic peptides. The separation is based on the hydrophobicity of the peptide, with more hydrophobic molecules exhibiting longer retention times on a non-polar stationary phase. The Cbz group and the tryptophan side chain both contribute significantly to the hydrophobicity of the peptide.
Quantitative Data Summary: HPLC vs. UHPLC for Purity Analysis
| Parameter | HPLC | UHPLC |
| Analysis Time | ~30-60 min | ~5-15 min |
| Resolution | Good | Excellent[1] |
| Peak Capacity | Lower | Higher[1] |
| Sensitivity | Good | Excellent[1] |
| System Pressure | 1000-4000 psi | 6000-15000 psi |
Chiral Analysis: Ensuring Stereochemical Fidelity
The synthesis of peptides can sometimes lead to racemization of amino acids. Chiral HPLC is a specialized technique used to separate enantiomers. For peptides containing L-tryptophan, it is crucial to verify that no D-tryptophan has been introduced during the synthesis. This is typically achieved using a chiral stationary phase (CSP).
Quantitative Data Summary: Chiral HPLC for Diastereomer Separation
| Parameter | Value | Reference |
| Resolution (Rs) of Diastereomers | > 1.5 | General requirement for baseline separation |
| Selectivity (α) | > 1.1 | Indicates differential interaction with the CSP |
Alternative Analytical Methodologies
While HPLC and UHPLC are the primary tools, LC-MS and CE offer complementary and sometimes superior capabilities for the analysis of this compound containing peptides.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the unambiguous identification of the target peptide and any impurities. By providing the molecular weight of the eluting compounds, it can confirm the identity of the main peak and help in the structural elucidation of unknown peaks. This is particularly useful for identifying process-related impurities such as deletion sequences or by-products from the coupling reactions.
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in an electric field. For peptides, which are typically charged molecules, CE can be a high-efficiency separation technique. It is particularly advantageous for the analysis of small sample volumes and can offer different selectivity compared to HPLC.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the key techniques discussed.
Protocol 1: Purity Analysis by Reverse-Phase UHPLC
Objective: To determine the purity of a this compound containing peptide.
-
Instrumentation: A UHPLC system with a UV detector.
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm (the tryptophan residue has a characteristic absorbance around 280 nm).
-
Sample Preparation: The peptide is dissolved in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
Protocol 2: Chiral Analysis by HPLC
Objective: To determine the enantiomeric purity of the tryptophan residue in a Cbz-L-Trp-containing peptide.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column suitable for amino acid derivatives (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium acetate). The exact composition needs to be optimized for the specific peptide.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: The peptide is dissolved in the mobile phase to an appropriate concentration.
Protocol 3: Analysis by LC-MS
Objective: To confirm the identity of the peptide and characterize impurities.
-
Instrumentation: A UHPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Chromatography: The same conditions as in Protocol 1 can be used, but TFA may be replaced with formic acid (0.1%) to improve ionization efficiency in the mass spectrometer.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode, scanning a mass range that includes the expected molecular weight of the peptide and potential impurities.
Protocol 4: Analysis by Capillary Electrophoresis
Objective: To provide an alternative separation method for the peptide.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): A low pH buffer, such as 50 mM phosphate buffer at pH 2.5, to ensure the peptide has a net positive charge.
-
Voltage: 20-30 kV.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: The peptide is dissolved in water or the BGE at a low concentration.
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the typical workflows for peptide analysis.
References
- 1. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. Separation of amino acid homopolymers by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Cbz and Boc Protecting Groups for Tryptophan
In the realm of peptide synthesis and the broader field of organic chemistry, the selection of an appropriate protecting group for the amine functionality of amino acids is a critical determinant of synthetic success. For tryptophan, an amino acid with a reactive indole side chain, this choice is particularly crucial to prevent unwanted side reactions. This guide provides a detailed comparative study of two of the most widely used amine protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), for the Nα-protection of tryptophan.
At a Glance: Key Differences and Orthogonality
The primary distinction between the Cbz and Boc protecting groups lies in their stability and the conditions required for their removal, a principle known as orthogonality. This orthogonality is a cornerstone of modern chemical synthesis, enabling the selective deprotection of one functional group while others remain intact.
The Boc group is characteristically acid-labile, readily cleaved under acidic conditions, but it is stable to catalytic hydrogenation and basic conditions. In contrast, the Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenolysis. This fundamental difference in their chemical liabilities allows for their strategic and sequential removal in complex multi-step syntheses.
Quantitative Comparison of Performance
To facilitate a direct comparison, the following tables summarize typical experimental data for the protection of tryptophan's α-amine and the subsequent deprotection of the resulting Cbz-Trp and Boc-Trp derivatives.
Table 1: Comparison of Nα-Tryptophan Protection
| Parameter | Cbz Protection | Boc Protection |
| Protecting Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc)₂O |
| Typical Conditions | Cbz-Cl, aqueous base (e.g., NaHCO₃, NaOH), often in a dioxane/water mixture, 0°C to room temperature. | (Boc)₂O, base (e.g., NaOH, TEA), in a solvent like dioxane/water, THF, or acetonitrile, room temperature. |
| Typical Reaction Time | 2-6 hours | 12-24 hours |
| Reported Yield | 75-90% | 69-95% |
Table 2: Comparison of Nα-Tryptophan Deprotection
| Parameter | Cbz Deprotection | Boc Deprotection |
| Primary Method | Catalytic Hydrogenolysis | Acidolysis |
| Typical Reagents | H₂, Pd/C catalyst in a solvent like MeOH or EtOAc. | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane. |
| Typical Conditions | Room temperature, atmospheric pressure of H₂ | 0°C to room temperature |
| Typical Reaction Time | 1-4 hours | 0.5-4 hours |
| Reported Yield | >90% (often quantitative) | >90% (often quantitative) |
| Alternative Method | Strong acids (e.g., HBr in acetic acid). | Oxalyl chloride in methanol. |
Stability and Side Reactions: A Critical Consideration for Tryptophan
The indole side chain of tryptophan is electron-rich and susceptible to oxidation and electrophilic substitution, which is a major consideration during peptide synthesis.
Boc Protection and Deprotection: During the acid-mediated deprotection of the Boc group, a reactive tert-butyl cation is generated. This cation can alkylate the electron-rich indole ring of tryptophan, leading to undesired side products. To mitigate this, scavengers such as triisopropylsilane (TIS), thioanisole, or water are often added to the cleavage cocktail to trap the carbocations.
For syntheses involving acid-sensitive residues or to prevent side reactions on the indole nucleus, protection of the indole nitrogen is often recommended. The Boc group itself can be used for this purpose, leading to the derivative Fmoc-Trp(Boc)-OH, which is particularly useful in solid-phase peptide synthesis (SPPS) to minimize side reactions.
Cbz Protection and Deprotection: The standard method for Cbz deprotection, catalytic hydrogenolysis, is generally mild and does not typically lead to significant side reactions involving the tryptophan indole. However, this method is incompatible with other functional groups that are sensitive to reduction, such as alkenes, alkynes, or other benzyl ethers. Deprotection of Cbz using strong acids like HBr in acetic acid can lead to side reactions, similar to those observed with Boc deprotection, due to the formation of benzyl cations.
Experimental Protocols
Nα-Boc Protection of L-Tryptophan
Materials:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Aqueous Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-tryptophan in a 1:1 mixture of water and dioxane.
-
Add 1 M NaOH solution to the mixture and stir at room temperature.
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Adjust the pH of the mixture to 2-3 by adding aqueous HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic phase and evaporate the solvent to yield N-Boc-L-tryptophan.
Nα-Cbz Protection of L-Tryptophan
Materials:
-
L-Tryptophan
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Dissolve L-tryptophan in an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzyl chloroformate to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with cold dilute acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain N-Cbz-L-tryptophan.
Deprotection of Nα-Boc-Tryptophan
Materials:
-
N-Boc-Tryptophan derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane - TIS)
Procedure:
-
Dissolve the N-Boc-tryptophan derivative in dichloromethane.
-
Add the scavenger (e.g., TIS, 2.5-5% v/v).
-
Add trifluoroacetic acid (typically 25-50% v/v in DCM).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.
-
Concentrate the reaction mixture in vacuo to remove the majority of TFA and DCM.
-
Precipitate the deprotected tryptophan derivative by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.
Deprotection of Nα-Cbz-Tryptophan
Materials:
-
N-Cbz-Tryptophan derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz-tryptophan derivative in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (e.g., via a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected tryptophan derivative.
Visualizing the Synthetic Strategy
The choice between Cbz and Boc protection is fundamentally a strategic decision based on the overall synthetic plan, particularly the presence of other functional groups and the need for sequential deprotection steps.
The concept of orthogonality is critical when both protecting groups are present in the same molecule, allowing for selective deprotection.
Conclusion
The choice between Cbz and Boc for the protection of tryptophan is a strategic one, dictated by the specific requirements of the synthetic route.
-
Boc protection is advantageous when the synthetic scheme involves functional groups sensitive to catalytic hydrogenation. However, care must be taken during its acidic deprotection to employ scavengers to prevent alkylation of the tryptophan indole ring. The use of Boc for indole nitrogen protection is also a valuable strategy to minimize side reactions in SPPS.
-
Cbz protection offers robustness towards a wider range of acidic and basic conditions. Its removal via catalytic hydrogenolysis is typically clean and high-yielding, making it an excellent choice when the molecule is devoid of reducible functional groups.
Ultimately, a thorough understanding of the stability and reactivity of both the protecting groups and the target molecule is essential for the rational design and successful execution of complex syntheses involving tryptophan.
A Comparative Guide to Assessing Crude Peptide Purity Following Cbz-L-Trp-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of protected amino acids is a critical step in solid-phase peptide synthesis (SPPS). For tryptophan-containing peptides, the use of Nα-Carboxybenzyl (Cbz)-L-Tryptophan (Cbz-L-Trp-OH) presents specific challenges that can impact the purity of the crude product. Accurate assessment of this purity immediately following the coupling step is essential for optimizing subsequent synthesis and purification strategies. This guide provides an objective comparison of key analytical methods for this purpose, supported by representative data and detailed experimental protocols.
Data Presentation: Comparative Analysis of Analytical Methods
The purity of a crude peptide immediately after the incorporation of this compound can be assessed using several orthogonal analytical techniques. The primary methods, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), offer complementary information regarding the purity and identity of the target peptide.[1] The following table presents a summary of expected results for a model crude peptide.
| Analytical Method | Parameter | Typical Result for Crude Peptide | Insights Provided |
| RP-HPLC | % Purity (by UV at 220 nm) | 75-85% | Provides a quantitative measure of the relative abundance of the main product compared to UV-active impurities.[2] |
| Major Impurities Detected | - Deletion sequences- Truncated sequences- Unreacted this compound | Identifies byproducts of the synthesis process based on their retention time.[3][4] | |
| UPLC-MS | % Purity (by UV at 220 nm) | 73-83% | Offers higher resolution separation, potentially resolving co-eluting impurities not visible by HPLC. |
| Identity Confirmation (by MS) | Correct mass-to-charge ratio (m/z) for the target peptide confirmed. | Verifies the molecular weight of the main peak, confirming successful incorporation of this compound. | |
| Impurity Identification (by MS) | - Mass of deletion sequences- Mass of truncated sequences- Alkylated peptide (+106 Da) | Provides molecular weight information for impurity peaks, aiding in their specific identification.[5][6] |
Note: The data presented are representative and can vary depending on the specific peptide sequence, coupling efficiency, and synthesis conditions.[7]
Key Impurities in Peptides Synthesized with this compound
Several types of impurities can arise during the synthesis of peptides using this compound. Understanding these potential byproducts is crucial for developing effective purification and analytical strategies:
-
Deletion Sequences : Failure of the coupling reaction to go to completion results in a peptide chain missing the tryptophan residue.
-
Truncated Sequences : Premature termination of the peptide chain elongation.
-
Incomplete Deprotection : Residual Cbz groups on the N-terminus can lead to heterogeneous final products.
-
Side-Chain Modification : The indole side chain of tryptophan is susceptible to side reactions. A notable side-reaction is the alkylation of the indole nucleus by the linker from the solid support (e.g., Wang resin), leading to a mass increase of 106 Da.[5][6] Oxidation of the indole ring is another common modification.
Experimental Protocols
This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support.
-
Resin Swelling : Swell the resin (e.g., Wang resin) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Previous Amino Acid Deprotection : If applicable, remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.
-
This compound Activation : In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) in DMF. Add a coupling reagent such as HBTU (3 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.). Allow to pre-activate for 5 minutes.
-
Coupling : Add the activated this compound solution to the resin and agitate for 1-2 hours.
-
Washing : Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Cleavage of a Sample for Crude Analysis :
-
Dry a small sample of the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin sample and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.[8]
-
Objective : To determine the relative purity of the crude peptide by separating it from synthesis-related impurities based on hydrophobicity.
-
Sample Preparation : Dissolve the dried crude peptide in a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% TFA, to a concentration of approximately 1 mg/mL.
-
HPLC Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
-
Data Analysis : Calculate the purity by dividing the peak area of the main peptide by the total area of all integrated peaks.[10]
Objective : To confirm the identity of the target peptide and identify impurities based on their mass-to-charge ratio.
-
Sample Preparation : Prepare the sample as described for RP-HPLC analysis.
-
UPLC-MS Conditions :
-
Column : A suitable UPLC C18 column.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A rapid linear gradient appropriate for peptide separation.
-
Flow Rate : As recommended for the UPLC column.
-
MS Detection : Electrospray ionization (ESI) in positive ion mode. Scan a mass range appropriate for the expected molecular weight of the peptide and potential impurities.
-
-
Data Analysis :
-
Confirm the molecular weight of the main peak by deconvoluting the mass spectrum.
-
Analyze the mass spectra of impurity peaks to identify their molecular weights and infer their structures (e.g., deletion, truncation, or modification).[3]
-
Mandatory Visualization
Caption: Workflow for SPPS incorporation of this compound and crude peptide analysis.
Caption: Logical relationship of analytical methods for crude peptide assessment.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Confirming the Sequence of Cbz-Trp Peptides
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy for the sequence validation of N-terminally Cbz-protected tryptophan-containing peptides.
The confirmation of a peptide's amino acid sequence is a critical step in various research and development applications, from verifying synthetic products to characterizing novel therapeutic candidates. The presence of protecting groups, such as the Carboxybenzyl (Cbz) group at the N-terminus, introduces a layer of complexity to this analytical challenge. This guide provides an objective comparison of the two most powerful analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. While Edman degradation is a classical sequencing method, its requirement for a free N-terminus renders it unsuitable for direct analysis of Cbz-protected peptides without prior chemical deprotection, a process that can introduce artifacts and complicate the workflow.
This document outlines the principles, experimental protocols, and performance of MS and NMR, offering supporting data to guide researchers in selecting the most appropriate method for their specific needs.
Methodological Comparison: Mass Spectrometry vs. NMR Spectroscopy
The choice between Mass Spectrometry and NMR spectroscopy for sequencing Cbz-Trp peptides hinges on a variety of factors including the required level of detail, sample amount, and desired throughput.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of the intact peptide and its fragments to deduce the amino acid sequence. | Analyzes the magnetic properties of atomic nuclei to determine the chemical structure and connectivity of amino acids. |
| Sample Requirement | High sensitivity, typically requiring femtomole to picomole amounts of sample. | Lower sensitivity, generally requiring micromole to millimole quantities of purified peptide. |
| Throughput | High-throughput, with analyses often completed within minutes to an hour per sample. | Lower throughput, with data acquisition and analysis taking several hours to days per sample. |
| Data Output | Provides a fragmentation spectrum that is interpreted to reveal the amino acid sequence. Can readily identify post-translational modifications. | Provides a series of spectra (e.g., COSY, TOCSY, NOESY) that reveal through-bond and through-space correlations between atoms, allowing for sequential assignment. |
| Accuracy | High accuracy in determining the mass of the peptide and its fragments. De novo sequencing accuracy for modified peptides can be high but may require sophisticated algorithms and manual validation.[1][2][3][4] | High accuracy in determining the three-dimensional structure and connectivity of atoms. Sequence information is derived from short-range interactions. |
| Key Advantages | - High sensitivity and speed- Tolerant of complex mixtures- Excellent for identifying modifications based on mass shifts- N-terminal blockage is not an impediment to sequencing | - Non-destructive technique, allowing for sample recovery- Provides detailed 3D structural and conformational information- Can identify and locate modifications without relying on mass shifts alone |
| Key Limitations | - Can be destructive to the sample- De novo sequencing of complex spectra can be challenging- Labile modifications may be lost during ionization or fragmentation | - Lower sensitivity and throughput- Requires highly purified and concentrated samples- Data analysis can be complex and time-consuming |
Experimental Protocols
Mass Spectrometry: De Novo Sequencing of Cbz-Trp Peptides
De novo peptide sequencing by tandem mass spectrometry (MS/MS) is a powerful technique that does not require a reference sequence database.[4][5]
1. Sample Preparation:
-
Dissolve the purified Cbz-Trp peptide in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.
-
The final concentration should be in the low micromolar to nanomolar range, depending on the instrument's sensitivity.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatography: Separate the peptide using a reverse-phase HPLC column (e.g., C18) coupled to the mass spectrometer. A typical gradient would be from 5% to 95% acetonitrile in water with 0.1% formic acid over 30-60 minutes.
-
Mass Spectrometry:
-
Full Scan (MS1): Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact Cbz-Trp peptide.
-
Tandem MS (MS2): Select the precursor ion corresponding to the Cbz-Trp peptide for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Acquire the fragmentation spectrum.
-
3. Data Analysis:
-
Manually or using de novo sequencing software, analyze the MS2 spectrum.
-
Identify the series of fragment ions (typically b- and y-ions).
-
The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.
-
The presence of the Cbz group will be evident in the mass of the N-terminal fragment ions. The large, aromatic nature of the tryptophan residue can influence fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Sequence Tag Generation
NMR spectroscopy can be used to generate short sequence tags by identifying neighboring amino acid residues through nuclear Overhauser effects (NOEs).[6][7]
1. Sample Preparation:
-
Dissolve the highly purified (>95%) Cbz-Trp peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent) to a final concentration of at least 0.5 mM.[6][7][8]
-
The sample volume is typically 0.5-0.6 mL.
2. NMR Data Acquisition:
-
Acquire a series of two-dimensional (2D) NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
COSY (Correlated Spectroscopy): To identify scalar-coupled protons within a residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), including those on adjacent residues.
3. Data Analysis:
-
Resonance Assignment: Assign the proton resonances to specific amino acids based on their characteristic chemical shifts and spin-spin coupling patterns in the TOCSY and COSY spectra. The aromatic protons of the Cbz group and the tryptophan side chain will have distinct chemical shifts.
-
Sequential Walk: Use the NOESY/ROESY spectrum to identify cross-peaks between the amide proton (NH) of one residue and the alpha-proton (Hα) or side-chain protons of the preceding residue. This "sequential walk" allows for the determination of the amino acid sequence.
Signaling Pathways and Experimental Workflows
Logical Relationships in Analytical Method Selection
Conclusion
Both Mass Spectrometry and NMR Spectroscopy are powerful and complementary techniques for the sequence confirmation of Cbz-Trp peptides. Mass spectrometry offers unparalleled sensitivity and throughput, making it the method of choice for routine sequence verification and analysis of complex mixtures or minute sample amounts. NMR spectroscopy, while more demanding in terms of sample requirements and time, provides invaluable information on the three-dimensional structure and conformation of the peptide in solution, which can be critical for understanding its biological function. The non-destructive nature of NMR also allows for the sample to be used in subsequent assays. Ultimately, the selection of the most appropriate analytical method will depend on the specific goals of the research, the amount of sample available, and the level of structural detail required. For a comprehensive characterization of a Cbz-Trp peptide, a combination of both techniques may be the most powerful approach.
References
- 1. De Novo Sequencing of Unique Sequence Tags for Discovery of Post-Translational Modifications of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate de novo peptide sequencing using fully convolutional neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. peptide-and-protein-de-novo-sequencing-by-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to Cleavage Cocktails for Cbz-L-Tryptophan-OH
For Researchers, Scientists, and Drug Development Professionals
The removal of the Carboxybenzyl (Cbz or Z) protecting group from amino acids is a crucial step in peptide synthesis and medicinal chemistry. When the amino acid is L-tryptophan (Trp), this deprotection is particularly challenging due to the acid- and oxidation-sensitive nature of the indole side chain. The choice of cleavage cocktail is therefore critical to maximize the yield of the desired product while minimizing the formation of impurities.
This guide provides an objective comparison of common cleavage cocktails for the deprotection of Cbz-L-Trp-OH, supported by representative data and detailed experimental protocols.
Performance Comparison of Cleavage Cocktails
The selection of a cleavage cocktail for this compound is a trade-off between reaction speed, efficiency, and the preservation of the tryptophan indole ring. The following table summarizes the performance of common deprotection methods. It is important to note that yields and purity are highly dependent on specific reaction conditions and scale.
| Cleavage Cocktail/Method | Typical Reagents | Reaction Time | Temperature | Expected Yield | Key Advantages & Disadvantages | Potential Side Products |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol | 1-4 h | Reflux | >95% | Advantages: Mild, high yield, clean reaction. Disadvantages: Catalyst can be pyrophoric, potential for catalyst poisoning. | Minimal |
| Acidolysis with TFA | TFA, TIS, H₂O (95:2.5:2.5 v/v/v) | 1-3 h | Room Temp. | 85-95% | Advantages: Fast, effective for many protecting groups. Disadvantages: Harsh acidic conditions can lead to side reactions with tryptophan.[1][2] | Alkylation of the indole ring, oxidation. |
| Acidolysis with HBr/Acetic Acid | 33% HBr in Acetic Acid | 1-2 h | Room Temp. | 80-90% | Advantages: Strong acid can cleave stubborn protecting groups. Disadvantages: Very harsh conditions, significant potential for side product formation. | Bromination of the indole ring, other acid-catalyzed degradation products. |
| Nucleophilic Cleavage with TMSI | Trimethylsilyl Iodide (TMSI), Acetonitrile | 0.5-2 h | 0°C to Room Temp. | 90-98% | Advantages: Rapid and effective under non-hydrogenolytic and non-strongly acidic conditions. Disadvantages: TMSI is moisture-sensitive and corrosive. | Silylated byproducts if workup is not optimal. |
Experimental Protocols
Detailed methodologies for the key cleavage cocktails are provided below.
Protocol 1: Catalytic Transfer Hydrogenation
This method is often preferred for its mild conditions and high yields.[3][4]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Carefully add 10% Pd/C (0.1 equivalents by weight).
-
Add ammonium formate (3-5 equivalents) to the suspension.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude L-Trp-OH.
Protocol 2: Acidolysis with Trifluoroacetic Acid (TFA)
A common and rapid method, but requires careful use of scavengers to protect the tryptophan side chain.[1][5]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
To this compound, add a freshly prepared cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, precipitate the product by adding the reaction mixture dropwise to a stirred, cold solution of diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove residual TFA and scavengers.
-
Dry the product under vacuum.
Visualizing the Deprotection Workflow
The following diagrams illustrate the general workflow for Cbz deprotection and the key decision points based on the desired outcome and substrate sensitivity.
Caption: this compound deprotection workflow.
Caption: Tryptophan side-chain degradation pathway.
References
evaluation of alternative protecting groups for tryptophan side chain
A Comparative Guide to Alternative Protecting Groups for the Tryptophan Side Chain
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the protection of the tryptophan (Trp) indole side chain is a critical consideration to prevent unwanted side reactions and ensure the integrity of the final peptide product. The electron-rich indole nucleus is highly susceptible to oxidation and alkylation under the acidic conditions often employed during solid-phase peptide synthesis (SPPS), particularly during the cleavage of other protecting groups. This guide provides a comprehensive comparison of alternative protecting groups for the tryptophan side chain, supported by experimental data and detailed protocols.
Introduction to Tryptophan Side Chain Protection
The primary goal of protecting the tryptophan side chain is to shield the indole ring from electrophilic attack by carbocations generated during the deprotection of other amino acid side chains or from the resin linker itself. Without adequate protection, significant side product formation can occur, leading to reduced yields and purification challenges. The choice of protecting group is dictated by the overall synthetic strategy, particularly the orthogonality with the Nα-amino protecting group (e.g., Fmoc or Boc).
Commonly Used Protecting Groups: A Comparative Analysis
The most widely used protecting groups for the tryptophan side chain are the tert-butyloxycarbonyl (Boc) group and the formyl (For) group. More recently, several alternative protecting groups have been developed to address specific challenges in peptide synthesis.
Table 1: Quantitative Comparison of Tryptophan Side Chain Protecting Groups
| Protecting Group | Nα-Strategy Compatibility | Deprotection Conditions | Expected Crude Purity | Overall Yield | Key Advantages & Disadvantages |
| Boc | Fmoc | Acidic (TFA) | ~60-70%[1] | ~75-85%[1] | Advantages: Well-established, provides good protection against alkylation.[2] Disadvantages: Requires a separate acidolysis step for removal which can lead to other side reactions if not optimized.[3] |
| Formyl (For) | Boc | Basic (e.g., piperidine/DBU) or strong acid (HF) | Variable, can be lower | ~55-65%[1] | Advantages: Can be removed under basic conditions, orthogonal to Boc strategy. Disadvantages: Can be unstable under certain coupling conditions, may require harsh cleavage conditions (HF).[3][4] |
| Bsmoc | Fmoc | Mildly basic (e.g., piperidine) | >85% (expected)[1] | Potentially higher | Advantages: Milder deprotection than Fmoc, water-soluble byproducts simplify purification, reduces side reactions.[3] Disadvantages: Higher cost of the amino acid derivative.[1] |
| Doc | Boc | Strong acid (e.g., HF) | N/A | N/A | Advantages: Stable to nucleophiles and TFA, suppresses alkylation side reactions.[5] Disadvantages: Requires strong acid for cleavage. |
| Nmbu | Fmoc | pH 9.5 | N/A | N/A | Advantages: Improves peptide solubility for HPLC purification, cleaved under mild basic conditions.[6] Disadvantages: Introduces a cationic charge that may not be desirable in all cases. |
| Sar-Sar | Fmoc | Physiological pH | N/A | N/A | Advantages: Improves peptide solubility for HPLC purification, cleaved under physiological conditions.[6] Disadvantages: Limited data on performance and potential side reactions. |
Note: The provided purity and yield data are based on specific examples found in the literature and may vary depending on the peptide sequence, synthesis scale, and specific conditions used.
Experimental Protocols
Detailed methodologies for the protection, deprotection, and use of these protecting groups are crucial for successful peptide synthesis.
Protocol 1: Synthesis of Fmoc-Trp(Boc)-OH
This protocol outlines the introduction of the Boc protecting group onto the indole nitrogen of tryptophan, followed by the attachment of the Fmoc group to the α-amino group.
Materials:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Boc Protection of the Indole Nitrogen:
-
Dissolve L-tryptophan in a mixture of water and dioxane.
-
Add sodium bicarbonate to the solution.
-
Add a solution of Boc₂O in dioxane dropwise while stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain Nα-Boc-L-tryptophan.
-
-
Fmoc Protection of the α-Amino Group:
-
Dissolve the Nα-Boc-L-tryptophan in a mixture of acetonitrile and water.
-
Add sodium bicarbonate to the solution.
-
Add a solution of Fmoc-Cl in acetonitrile dropwise while stirring at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization to yield Fmoc-Trp(Boc)-OH.[5]
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Trp(Boc)-OH
This protocol describes a general cycle for the incorporation of Fmoc-Trp(Boc)-OH into a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF.[7]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (e.g., Fmoc-Trp(Boc)-OH, 4 equivalents) with a coupling reagent (e.g., HCTU, 3.9 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF for 5 minutes.[1]
-
Add the activated amino acid solution to the resin and shake for 2 hours.[1]
-
Wash the resin with DMF and DCM.[1]
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[8]
-
Protocol 3: Deprotection of the Formyl (For) Group
The formyl group can be removed under either basic or strong acidic conditions.
Basic Deprotection:
-
Treat the peptide-resin with a solution of 20% piperidine in DMF.[3]
-
Alternatively, a solution of 1,2-dimethylethylenediamine in water at room temperature can be used for deprotection.
Acidic Deprotection:
-
The formyl group can be removed during the final cleavage with anhydrous hydrogen fluoride (HF).[4] A "low-high" HF procedure is often recommended, where a low concentration of HF in dimethyl sulfide (DMS) is used initially to remove other side-chain protecting groups, followed by a high concentration of HF for cleavage and formyl deprotection.
Visualization of Experimental Workflows and Chemical Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and chemical transformations involved in peptide synthesis with tryptophan.
Caption: General workflow for peptide synthesis including tryptophan side chain protection.
Caption: Prevention of tryptophan alkylation by side chain protection and scavengers.
Novel and Alternative Protecting Groups
Research into new protecting groups for tryptophan aims to overcome the limitations of the Boc and formyl groups, offering milder deprotection conditions, improved solubility, and reduced side reactions.
-
Bsmoc (1,1-dioxobenzo[b]thiophen-2-ylmethyloxycarbonyl): This group is significantly more labile to basic conditions than Fmoc, allowing for deprotection with milder bases and reducing the risk of base-catalyzed side reactions.[7]
-
Doc (2,4-dimethylpent-3-yloxycarbonyl): The Doc group is stable to nucleophiles and TFA, providing robust protection during synthesis, and is cleaved with strong acid, making it suitable for Boc-based strategies.[5]
-
Nmbu (4-(N-methylamino)butanoyl): This protecting group is introduced as Fmoc-Trp(Boc-Nmbu)-OH. After TFA cleavage of the Boc group, the resulting cationic Nmbu group enhances the solubility of the peptide for HPLC purification. The Nmbu group is then removed under mild basic conditions (pH 9.5).[6]
-
Sar-Sar (sarcosinyl-sarcosinyl): Similar to Nmbu, the Boc-Sar-Sar group is used to improve peptide solubility. The Sar-Sar moiety is cleaved at physiological pH.[6]
Conclusion
The choice of a protecting group for the tryptophan side chain is a critical decision in peptide synthesis that significantly impacts the yield and purity of the final product. While the Boc group remains a widely used and effective choice in Fmoc-based SPPS, the formyl group offers an alternative for Boc-based strategies. Newer protecting groups like Bsmoc, Doc, Nmbu, and Sar-Sar provide valuable alternatives with specific advantages, such as milder deprotection conditions and improved solubility. Careful consideration of the overall synthetic strategy, including the potential for side reactions and the desired properties of the final peptide, will guide the selection of the most appropriate protecting group for a successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Enduring Guardian: A Comparative Literature Review of Cbz and Other Protecting Groups in Peptide Chemistry
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. This guide provides an in-depth, objective comparison of the Carboxybenzyl (Cbz) protecting group with its more contemporary counterparts, namely tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). By examining their performance based on experimental data, this review aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
The controlled, stepwise assembly of amino acids into a peptide chain requires the temporary masking of the α-amino group of the incoming amino acid to prevent unwanted side reactions, such as polymerization.[1] The ideal protecting group should be easy to introduce, stable during the coupling reaction, and readily removable under conditions that do not compromise the integrity of the growing peptide chain.[1] The concept of "orthogonality," the ability to deprotect one group without affecting another, is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and modified peptides.[1][2]
At a Glance: A Comparative Overview of Cbz, Boc, and Fmoc
The fundamental difference between Cbz, Boc, and Fmoc lies in their lability to different chemical reagents, which dictates their application in either solution-phase or solid-phase peptide synthesis (SPPS).[1] The Cbz group is typically removed by catalytic hydrogenolysis, the Boc group is acid-labile, and the Fmoc group is base-labile.[1][2] This inherent difference in their deprotection chemistry forms the basis of their orthogonal use in complex synthetic schemes.[2]
While Fmoc and Boc strategies dominate modern automated SPPS, the Cbz group, a veteran of peptide chemistry, remains highly relevant, particularly in solution-phase synthesis and for the protection of side chains.[1][3]
Quantitative Performance Comparison
Direct, head-to-head quantitative comparisons of Cbz, Boc, and Fmoc in the synthesis of the same peptide under identical conditions are not abundant in the literature, reflecting the general preference for Fmoc and Boc in modern SPPS. However, by compiling data from various studies, a comparative performance picture can be established.
Table 1: General Performance Characteristics of α-Amino Protecting Groups
| Parameter | Carboxybenzyl (Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Primary Application | Solution-phase synthesis, Fragment condensation, Side-chain protection[1][3] | Solid-phase peptide synthesis (SPPS), Solution-phase synthesis[1][4] | Solid-phase peptide synthesis (SPPS)[1] |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C), Strong acids (e.g., HBr/AcOH)[5][6] | Moderate to strong acids (e.g., TFA, HCl)[6] | Base (e.g., 20% piperidine in DMF)[6] |
| Orthogonality | Orthogonal to Boc and Fmoc[2][7] | Orthogonal to Fmoc and Cbz[2][6] | Orthogonal to Boc and Cbz[2][8] |
| Automation Friendliness | Not typically used in automated SPPS[1] | Less common in modern automated synthesizers | Highly amenable to automation[9] |
| Key Advantages | Stable to a wide range of conditions, Useful for hydrophobic peptides to reduce aggregation[1] | Robust and well-established, Can be advantageous for difficult sequences[10] | Milder final cleavage conditions (TFA), High coupling efficiency[1] |
Table 2: Representative Yields and Purity in Peptide Synthesis
| Protecting Group Strategy | Peptide Synthesis Type | Typical Yield | Typical Crude Purity | Key Considerations & References |
| Cbz | Solution-phase N-protection of amino acids | 82.3% - 90% | High after crystallization | Yields are substrate-dependent.[5][11] |
| Cbz | Solution-phase dipeptide synthesis | Good to excellent | High after precipitation | Yields can be lower for tripeptides due to purification losses. |
| Boc | SPPS | Good, can be advantageous for difficult sequences | 70-85% (for Trp-containing peptides) | Harsher final cleavage can lead to more side products. |
| Fmoc | SPPS | Generally high, often exceeding 99% coupling efficiency | >90% (for Trp-containing peptides) | Milder deprotection conditions generally lead to higher purity.[1] |
| Fmoc | SPPS of Aβ1–42 | 33% (standard), 57% (with pseudoprolines), 87% (microwave-assisted) | 67% (microwave-assisted) | Demonstrates the impact of methodology on yield and purity for challenging sequences. |
Experimental Workflows and Reaction Mechanisms
The choice of protecting group dictates the entire synthetic workflow. The following diagrams, generated using the DOT language, illustrate the logical flow of the most common peptide synthesis strategies and the mechanism of Cbz protection and deprotection.
Caption: Cbz Protection and Deprotection Mechanism.
Caption: Boc vs. Fmoc Solid-Phase Peptide Synthesis Workflows.
Side Reactions and Mitigation Strategies
A critical aspect of choosing a protecting group strategy is understanding and mitigating potential side reactions that can impact the yield and purity of the final peptide.
Table 3: Common Side Reactions and Their Mitigation
| Protecting Group | Common Side Reactions | Mitigation Strategies |
| Cbz | - Catalyst poisoning (by sulfur-containing amino acids)[1]- Incomplete deprotection[1]- Side reactions with sulfur-containing amino acids[1] | - Use of alternative deprotection methods (e.g., HBr/AcOH) for sensitive substrates.[5] |
| Boc | - Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met)[1][10]- Requires strong acid for final cleavage (e.g., HF), which can degrade sensitive peptides[1] | - Addition of scavengers (e.g., dithiothreitol) to the cleavage cocktail to trap t-butyl cations.[10] |
| Fmoc | - Aspartimide formation, particularly with Asp-Gly or Asp-Ser sequences[12]- Diketopiperazine formation at the dipeptide stage, especially with Proline[13]- Racemization of sensitive amino acids (e.g., His, Cys)[12] | - Addition of HOBt to the piperidine deprotection solution to reduce aspartimide formation.[12]- Use of 2-chlorotrityl chloride resin for proline-containing dipeptides.[13]- Use of racemization-suppressing coupling reagents (e.g., DIC/Oxyma).[14] |
Detailed Experimental Protocols
The following are generalized protocols for key steps involving Cbz, Boc, and Fmoc protecting groups, synthesized from the literature.
Protocol 1: Cbz Protection of an Amino Acid (Solution-Phase)[5][7]
Materials:
-
Amino Acid
-
Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve the amino acid in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for approximately 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Cbz-protected amino acid.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis (Solution-Phase)[1][6]
Materials:
-
Cbz-protected peptide
-
Methanol or Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol%).
-
Purge the flask with an inert gas, then introduce hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Protocol 3: Boc Deprotection in SPPS
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM.
-
Neutralize the resulting trifluoroacetate salt with a solution of a hindered base (e.g., 5-10% DIEA in DCM) for 5-10 minutes.
-
Wash the resin thoroughly with DCM to remove excess base. The resin is now ready for the next coupling step.
Protocol 4: Fmoc Deprotection in SPPS[1]
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the resin suspension for an initial 3 minutes, then drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for a further 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleavage byproducts. The resin is now ready for the next coupling step.
Conclusion
The choice between Cbz, Boc, and Fmoc protecting groups is a strategic decision that hinges on the specific requirements of the peptide being synthesized, the scale of the synthesis, and the overall synthetic strategy. The Fmoc/tBu strategy has rightfully become the dominant approach in modern SPPS due to its mild deprotection conditions and high efficiency.[1] The Boc/Bzl strategy, while requiring harsher cleavage conditions, remains a valuable and robust method, particularly for complex and aggregation-prone sequences.[4][10]
The Cbz group, the foundational Nα-protecting group in peptide synthesis, continues to be an indispensable tool.[5] Its stability under a wide range of conditions and its orthogonality to both Boc and Fmoc make it an excellent choice for solution-phase synthesis, fragment condensation, and as a "permanent" protecting group for side chains in complex synthetic schemes.[1][2] A thorough understanding of the advantages, limitations, and experimental nuances of each protecting group, as outlined in this guide, empowers researchers to design and execute their peptide synthesis with greater precision and success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cbz-L-Trp-OH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-α-Cbz-L-tryptophan (Cbz-L-Trp-OH), a common reagent in peptide synthesis and pharmaceutical research. Adherence to these protocols is essential for minimizing environmental impact and ensuring personnel safety.
N-α-Cbz-L-tryptophan is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, careful handling and disposal are crucial.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust and splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact with the chemical. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To minimize inhalation of fine particles. |
Work with this compound should be conducted in a chemical fume hood to control exposure to dust.
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as non-halogenated organic chemical waste. Do not dispose of this chemical down the drain or in the regular trash[2].
-
Waste Identification and Segregation :
-
Label a dedicated, sealable waste container as "Solid Chemical Waste: this compound".
-
Ensure the container is clean, dry, and compatible with the chemical.
-
Keep this waste segregated from other waste streams, particularly from incompatible materials such as strong oxidizing agents, acids, and bases[2].
-
-
Collection of Waste :
-
Unused or Expired Product : In a chemical fume hood, carefully transfer the solid this compound into the labeled waste container. Avoid generating dust.
-
Contaminated Materials : Place any materials contaminated with this compound (e.g., weighing paper, gloves, wipers) into a separate, sealed bag and then into the designated solid waste container[3].
-
-
Spill Management :
-
Minor Spills : Carefully sweep up the solid material, avoiding the creation of dust. Place the collected material into the labeled waste container. Clean the spill area with a damp cloth and dispose of the cloth as contaminated waste[3].
-
Major Spills : Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Container Decontamination :
-
Empty containers that held this compound must be decontaminated before being considered non-hazardous.
-
Triple Rinse : Rinse the container three times with a suitable organic solvent in which this compound is soluble (e.g., methanol, ethanol, or acetone). Swirl the solvent to ensure all interior surfaces are contacted[2].
-
Collect Rinsate : The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste. Combine the rinsate with your non-halogenated organic solvent waste stream[2].
-
Final Cleaning : After the triple rinse, the container can be washed with soap and water. Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on its material[2].
-
-
Storage of Waste :
-
Arranging for Disposal :
-
Contact your institution's EHS office or a certified chemical waste disposal company to schedule a pickup.
-
Provide the waste manifest with accurate information about the chemical name, quantity, and any known hazards[3].
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
